Nct-503
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4S/c1-14-11-15(2)24-18(12-14)25-19(28)27-9-7-26(8-10-27)13-16-3-5-17(6-4-16)20(21,22)23/h3-6,11-12H,7-10,13H2,1-2H3,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNSZIQUFLWRLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Nct-503: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nct-503 is a potent and selective small-molecule inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] This pathway is frequently upregulated in various cancers to support rapid proliferation, nucleotide biosynthesis, and maintain redox balance.[2] this compound exerts its anti-cancer effects by disrupting these crucial metabolic processes, leading to cell cycle arrest, apoptosis, and sensitization to other therapies.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, including its effects on key signaling pathways, quantitative data from various studies, detailed experimental protocols, and visual representations of its molecular interactions.
Core Mechanism of Action: Inhibition of PHGDH and Disruption of Serine Synthesis
This compound functions as a non-competitive inhibitor of PHGDH, with a reported IC50 value of 2.5 µM in cell-free assays.[1][3] By binding to PHGDH, this compound blocks the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis.[2] This direct inhibition leads to a reduction in the intracellular pool of serine derived from glucose.[3][5]
The consequences of PHGDH inhibition by this compound extend beyond the simple depletion of de novo serine. The cellular response involves a futile cycle that depletes nucleotide pools. Specifically, this compound treatment triggers a serine-glycine one-carbon (SGOC) unit "wasting" cycle dependent on serine hydroxymethyltransferase 1 (SHMT1).[3] This futile cycle ultimately leads to the depletion of nucleotides, contributing to cell cycle arrest.[3]
Interestingly, some studies have reported potential off-target effects of this compound. Research in neuroblastoma cell lines has shown that this compound can reroute glucose-derived carbons into the tricarboxylic acid (TCA) cycle, a phenomenon observed independently of PHGDH expression levels.[6][7][8][9] This suggests that while PHGDH is the primary target, this compound may have broader metabolic consequences that contribute to its anti-cancer activity.
Signaling Pathway: this compound Primary Mechanism of Action
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. oaepublish.com [oaepublish.com]
- 5. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Downstream Metabolic Effects of Nct-503: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nct-503 is a potent and selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. By targeting this critical metabolic node, this compound elicits a cascade of downstream effects on cellular metabolism, impacting not only serine and glycine (B1666218) levels but also one-carbon metabolism, nucleotide biosynthesis, redox balance, and central carbon metabolism. This technical guide provides an in-depth overview of the metabolic consequences of this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways. Recent findings have also elucidated a significant off-target effect of this compound on the tricarboxylic acid (TCA) cycle, further expanding its metabolic impact. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and mechanistic underpinnings of PHGDH inhibition.
Core Mechanism of Action and Downstream Metabolic Consequences
This compound functions as a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the initial and rate-limiting enzyme in the de novo serine synthesis pathway[1][2]. This pathway converts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into serine. By inhibiting PHGDH, this compound effectively blocks the production of serine from glucose[1][3].
The inhibition of de novo serine synthesis by this compound has several critical downstream metabolic consequences:
-
Depletion of Serine and Glycine Pools: The most immediate effect is the reduction of intracellular serine levels. As serine is a direct precursor to glycine, glycine levels are also consequently depleted.
-
Impairment of One-Carbon Metabolism: Serine is a primary donor of one-carbon units to the folate cycle. These one-carbon units are essential for the synthesis of purines and thymidylate, key components of DNA and RNA[4]. This compound treatment, by reducing serine availability, disrupts the one-carbon pool, leading to defects in nucleotide biosynthesis[4].
-
Induction of a "One-Carbon Wasting" Cycle: A fascinating downstream effect of this compound is the induction of a futile cycle involving serine hydroxymethyltransferase 1 (SHMT1). In the presence of this compound, SHMT1, which normally converts serine to glycine, can reverse its activity to synthesize serine from glycine. This process, however, consumes one-carbon units from the folate pool without a net production of serine, leading to a "wasting" of one-carbon units and further exacerbating the nucleotide synthesis defect[4].
-
Cell Cycle Arrest: The depletion of nucleotides resulting from impaired one-carbon metabolism leads to cell cycle arrest, primarily at the G1/S phase transition[4].
-
Off-Target Effect on the TCA Cycle: Studies have revealed that this compound has an off-target effect that limits the entry of glucose-derived carbon into the tricarboxylic acid (TCA) cycle at the point of citrate (B86180) synthesis[3][5]. This effect is independent of its on-target PHGDH inhibition[3]. This leads to a reduction in glucose-derived citrate and a rerouting of glucose-derived carbons into the TCA cycle through alternative pathways, such as via pyruvate (B1213749) carboxylase[3].
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 (PHGDH inhibition) | - | 2.5 µM | [1] |
| EC50 (Cell Viability) | PHGDH-dependent cell lines | 8–16 μM | [4] |
| MDA-MB-231 (low PHGDH) | 6- to 10-fold higher than dependent lines | [4] | |
| MDA-MB-468 | 20.2 ± 2.8 µM | [6] | |
| Reduction in Viable Cells | BE(2)-C, SH-EP (Neuroblastoma) | 40-50% reduction with 10 µM this compound | [3] |
| Kelly, SK-N-AS (Neuroblastoma) | 20-35% reduction with 10 µM this compound | [3] |
Table 2: Metabolic Flux Alterations Induced by this compound
| Metabolic Pathway | Cell Line | Treatment | Effect | Reference(s) |
| De Novo Serine Synthesis | PHGDH-dependent cells | This compound | Blocked | [1] |
| Pentose Phosphate Pathway | Epithelial cancer cells | 25 µM this compound | Reduced flux | [3] |
| TCA Cycle | Epithelial cancer cells | 25 µM this compound | Reduced flux | [3] |
| Glucose-derived Citrate | Neuroblastoma cells | 10 µM this compound | Significantly reduced | [3] |
| Nucleotide Synthesis | MDA-MB-468 | 10 µM this compound | Decreased incorporation of glucose-derived carbons | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's metabolic effects.
Cell Viability Assays (MTT/MTS)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours).
-
Reagent Addition:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (MTT Assay only): After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
Objective: To assess the protein levels of PHGDH and other relevant proteins in response to this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PHGDH, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Metabolic Flux Analysis using 13C-Labeled Glucose and GC-MS
Objective: To trace the fate of glucose-derived carbons through metabolic pathways in cells treated with this compound.
Materials:
-
13C-labeled glucose (e.g., U-13C6-glucose)
-
Cell culture medium lacking glucose
-
This compound
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., methanol:chloroform:water mixture)
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, MSTFA)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle for the specified duration.
-
Isotope Labeling: Replace the culture medium with glucose-free medium containing 13C-labeled glucose and continue the incubation for a defined period (e.g., a "pulsed" experiment for minutes to hours).
-
Quenching: Rapidly aspirate the medium and quench metabolism by adding ice-cold quenching solution to the cells.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a tube. Perform a liquid-liquid extraction to separate polar metabolites from non-polar lipids. A common method involves a methanol:chloroform:water extraction.
-
Derivatization: Dry the polar metabolite extract and derivatize the samples to make them volatile for GC-MS analysis. This typically involves a two-step process of methoximation followed by silylation.
-
GC-MS Analysis: Inject the derivatized samples into the GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the isotopic labeling patterns.
-
Data Analysis: Analyze the mass isotopomer distributions of key metabolites to determine the relative flux through different metabolic pathways.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for implantation
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle to the mice according to the planned dosing schedule (e.g., daily intraperitoneal injections).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and vehicle control groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro investigation.
Conclusion
This compound is a powerful tool for probing the metabolic vulnerabilities of cancer cells dependent on the de novo serine synthesis pathway. Its well-defined on-target effects, coupled with the more recently discovered off-target impact on the TCA cycle, highlight the intricate and interconnected nature of cellular metabolism. This guide provides a foundational understanding of the downstream metabolic consequences of this compound, offering researchers the necessary information to design and interpret experiments aimed at further elucidating its therapeutic potential. The provided protocols and pathway diagrams serve as a practical resource for the scientific community engaged in the development of novel metabolic cancer therapies.
References
- 1. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS profiling of leukemia cells: an optimized preparation protocol for the intracellular metabolome - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdc-berlin.de [mdc-berlin.de]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to NCT-503 and its Interplay with the Serine Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCT-503 is a potent and selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. This pathway is a critical metabolic node, providing the cell with serine and its derivatives, which are essential for the synthesis of proteins, nucleotides, and lipids. In various cancers, the upregulation of the serine biosynthesis pathway has been observed, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the pertinent signaling pathways.
Introduction to the Serine Biosynthesis Pathway and PHGDH
The de novo serine biosynthesis pathway channels the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into the production of L-serine. This process involves three key enzymatic steps:
-
Phosphoglycerate dehydrogenase (PHGDH): Oxidizes 3-PG to 3-phosphohydroxypyruvate. This is the first and rate-limiting step of the pathway.
-
Phosphoserine aminotransferase 1 (PSAT1): Converts 3-phosphohydroxypyruvate to phosphoserine.
-
Phosphoserine phosphatase (PSPH): Dephosphorylates phosphoserine to produce L-serine.[1][2][3]
L-serine is a non-essential amino acid that serves as a crucial precursor for a multitude of biosynthetic pathways, including the synthesis of glycine, cysteine, and one-carbon units essential for nucleotide and lipid synthesis.[3][4] Given its central role in cellular proliferation, the serine biosynthesis pathway, and particularly PHGDH, has emerged as a key target in cancer metabolism research.
This compound: A Selective PHGDH Inhibitor
This compound is a well-characterized inhibitor of PHGDH. It has been instrumental in elucidating the role of the serine biosynthesis pathway in cancer cell proliferation and survival.
Mechanism of Action
This compound acts as a non-competitive inhibitor with respect to both the substrate 3-phosphoglycerate and the cofactor NAD+.[5] By binding to PHGDH, this compound effectively blocks the entry of glycolytic intermediates into the serine biosynthesis pathway, leading to a reduction in intracellular serine levels. This inhibition has been shown to induce cell cycle arrest and reduce the viability of cancer cells that are dependent on de novo serine synthesis.[6]
Quantitative Data on this compound Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MDA-MB-468 | Breast Cancer | IC50 (PHGDH inhibition) | 2.5 µM | |
| MDA-MB-468 | Breast Cancer | EC50 (Serine flux) | 2.3 µM | |
| MDA-MB-468 | Breast Cancer | EC50 (Cytotoxicity) | 8 µM | [6] |
| PHGDH-dependent cell lines | Various | EC50 | 8–16 μM | [5] |
| A549 | Non-Small Cell Lung Cancer | IC50 (72h) | 16.44 µM | [7] |
| BE(2)-C, Kelly, SH-EP, SK-N-AS | Neuroblastoma | Viable cell reduction (10 µM, 96h) | 20-50% | [8] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| MDA-MB-468 | Breast Cancer | 40 mg/kg daily, IP | Reduced tumor growth and weight | [5] |
| HCT-116 | Colorectal Cancer | 40 mg/kg | Tumor growth inhibition | [1] |
| A549 | Non-Small Cell Lung Cancer | Co-administered with PKM2-IN-1 | Significantly inhibited tumor growth | [7] |
Signaling Pathway Interactions
Inhibition of PHGDH by this compound has significant downstream effects on other critical signaling pathways, most notably the mTORC1 pathway.
This compound and mTORC1 Signaling
Inhibition of the serine biosynthesis pathway by this compound can lead to the activation of the mTORC1 signaling pathway as a pro-survival mechanism in some cancer cells.[9][10] This compensatory activation can limit the therapeutic efficacy of this compound as a monotherapy. The accumulation of certain metabolites due to the pathway block can activate mTORC1, which in turn promotes the expression of genes involved in nutrient synthesis and uptake.[9][10] This highlights a potential therapeutic strategy of combining PHGDH inhibitors with mTORC1 inhibitors.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cancer cell viability.[7][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Metabolite Extraction and Analysis (Metabolomics)
This protocol outlines a general workflow for studying the metabolic effects of this compound.[8][13]
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for a specified time.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the lysate and incubate on ice for 20 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet the cell debris.
-
-
Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the changes in metabolite levels.
Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Diagram 1: The Serine Biosynthesis Pathway and the Action of this compound
References
- 1. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Serine - Wikipedia [en.wikipedia.org]
- 5. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC [frontiersin.org]
- 8. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic compensation activates pro-survival mTORC1 signaling upon 3-phosphoglycerate dehydrogenase inhibition in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. islasas.com [islasas.com]
- 13. researchgate.net [researchgate.net]
Nct-503: An In-depth Technical Guide to its On-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nct-503 is a small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2] This pathway is upregulated in various cancers, making PHGDH an attractive therapeutic target. This technical guide provides a comprehensive overview of the on-target effects of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
On-Target Effects and Mechanism of Action
This compound selectively inhibits PHGDH, leading to a blockage of glucose-derived carbon flow into the serine synthesis pathway.[1][3] The primary on-target effect is the reduction of de novo serine synthesis, which has several downstream consequences for cancer cells that are dependent on this pathway.
The mechanism of action of this compound has been characterized as non-competitive with respect to both 3-phosphoglycerate (B1209933) (3-PG) and the co-substrate NAD+.[2] Inhibition is reversible, as demonstrated by dilution experiments.[2] By inhibiting PHGDH, this compound leads to a depletion of downstream metabolites crucial for cell proliferation, including serine and its derivatives which are essential for nucleotide and glutathione (B108866) synthesis. This ultimately results in cell cycle arrest and can induce necrosis in PHGDH-dependent cancer cells.[3]
Interestingly, the inhibition of PHGDH by this compound can also trigger a futile cycle involving SHMT1-dependent one-carbon unit wasting to synthesize serine from glycine.[3] This process further depletes the cell of essential nucleotides.
Signaling Pathway of this compound On-Target Effects
Caption: On-target signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the on-target effects of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 2.5 µM | PHGDH enzyme assay | [3] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Administration | Species | Reference |
| Half-life (t1/2) | 2.5 hr | Intraperitoneal | Mouse | [2][3] |
| Cmax | ~20 µM (plasma) | Intraperitoneal | Mouse | [2][3] |
| AUClast | 14,700 hr*ng/mL | Intraperitoneal | Mouse | [2][3] |
Table 3: In Vivo Efficacy
| Model | Treatment | Effect | Reference |
| MDA-MB-468 xenografts (PHGDH-dependent) | 40 mg/kg daily, IP | Reduced tumor growth and weight | [2][3] |
| MDA-MB-231 xenografts (PHGDH-independent) | 40 mg/kg daily, IP | No effect on tumor growth or weight | [2][3] |
| HIF2α-KO-SU-R-786-o xenografts | 40 mg/kg daily, IP | Significantly suppressed tumor growth | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro PHGDH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PHGDH.
Protocol:
-
Recombinant human PHGDH is purified.
-
The enzymatic reaction is initiated by adding the substrate 3-phosphoglycerate and the cofactor NAD+.
-
This compound is added at various concentrations.
-
The rate of NADH production is measured spectrophotometrically at 340 nm.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with PHGDH in a cellular context.
Protocol:
-
Cells are treated with either this compound or a vehicle control.
-
The cells are harvested, washed, and resuspended in PBS.
-
The cell suspension is aliquoted and heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble PHGDH at each temperature is determined by Western blotting.
-
A shift in the melting temperature of PHGDH in the presence of this compound indicates direct binding.[1]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Protocol:
-
Cancer cells (e.g., MDA-MB-468) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD.SCID).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
This compound is prepared in a vehicle solution (e.g., 5% ethanol, 35% PEG300, and 60% aqueous 30% hydroxypropyl-β-cyclodextrin).[4]
-
Mice in the treatment group receive daily intraperitoneal injections of this compound (e.g., 40 mg/kg).[2][4]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft efficacy study.
Off-Target Effects
It is crucial for researchers to be aware of potential off-target effects. Studies have shown that this compound can reroute glucose-derived carbons into the TCA cycle, a phenomenon observed to be independent of PHGDH expression.[1][5][6] This effect was not associated with alterations in citrate (B86180) synthase activity.[5][7] This highlights the importance of using appropriate controls, such as PHGDH knockout cell lines, to distinguish on-target from off-target effects in metabolic studies.
Logical Relationship of On- and Off-Target Effects
Caption: On-target vs. potential off-target effects of this compound.
Conclusion
This compound is a potent and selective inhibitor of PHGDH with demonstrated preclinical efficacy in PHGDH-dependent cancer models. Its on-target effects are well-characterized, leading to the inhibition of the serine synthesis pathway and subsequent anti-proliferative effects. However, researchers should remain cognizant of its potential off-target metabolic effects and design experiments accordingly to ensure accurate interpretation of results. This guide provides a foundational understanding of this compound's on-target pharmacology to aid in the design and execution of future research and drug development efforts.
References
- 1. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Nct-503: A Dual-Edged Sword for Interrogating Metabolic Reprogramming
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nct-503 has emerged as a critical chemical probe for dissecting the complexities of cancer metabolism. Initially characterized as a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway, its utility extends beyond this on-target effect. This technical guide provides a comprehensive overview of this compound as a tool to study metabolic reprogramming, detailing its dual mechanism of action, providing quantitative data on its effects, and offering detailed protocols for its application in experimental settings. We explore both its well-established role in blocking serine synthesis and its more recently discovered off-target function in remodeling the tricarboxylic acid (TCA) cycle, offering researchers a powerful tool to investigate cellular metabolic plasticity.
Introduction to this compound
This compound is a small-molecule inhibitor that has garnered significant attention for its ability to modulate cellular metabolism.[1][2] It was identified through a quantitative high-throughput screen as a selective inhibitor of PHGDH, an enzyme frequently overexpressed in various cancers and crucial for supplying serine for nucleotide, lipid, and protein synthesis, as well as maintaining redox homeostasis.[1][3] this compound exhibits favorable pharmacokinetic properties, making it suitable for both in vitro and in vivo studies.[1][4]
Mechanism of Action: On-Target and Off-Target Effects
The utility of this compound as a research tool lies in its distinct and significant effects on two central metabolic pathways.
On-Target Effect: Inhibition of Serine Biosynthesis
This compound acts as a non-competitive inhibitor of PHGDH with respect to both its substrate, 3-phosphoglycerate (B1209933) (3-PG), and its cofactor, NAD+.[1][5] This inhibition blocks the first committed step of de novo serine synthesis from glucose. Consequently, treatment with this compound leads to a reduction in the production of glucose-derived serine and downstream metabolites, including glycine (B1666218) and one-carbon units essential for nucleotide biosynthesis.[1][5]
Off-Target Effect: Reprogramming of the TCA Cycle
Recent studies have unveiled a significant off-target effect of this compound that is independent of PHGDH inhibition.[2][6][7] this compound treatment reduces the incorporation of glucose-derived carbons into citrate, a key entry point into the TCA cycle.[2][8] Instead, it enhances the anaplerotic influx of pyruvate (B1213749) into the TCA cycle via pyruvate carboxylase, leading to increased levels of malate.[2][9] This rerouting of glucose-derived carbons suggests that this compound can be used to study cellular adaptations to perturbations in central carbon metabolism.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various cell lines and experimental conditions.
Table 1: IC50 and EC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | PHGDH Expression | IC50 / EC50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | High | 20.2 ± 2.8 (IC50) | [10] |
| BT-20 | Breast Cancer | High | 8 - 16 (EC50) | [1] |
| HCC70 | Breast Cancer | High | 8 - 16 (EC50) | [1] |
| HT1080 | Fibrosarcoma | High | 8 - 16 (EC50) | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Low | 76.6 ± 3.2 (IC50) | [10] |
| A549 | Non-Small Cell Lung Cancer | Not specified | 16.44 (IC50) | [11] |
| BE(2)-C | Neuroblastoma | High | Not specified | [2] |
| SH-EP | Neuroblastoma | Low | Not specified | [2] |
Table 2: Effect of this compound on Metabolite Levels (13C-Glucose Tracing)
| Cell Line | Condition | Metabolite | 13C-Label Incorporation (% of Control) | Reference |
| BE(2)-C | 10 µM this compound, 48h | Serine | Significantly Reduced | [2][7] |
| BE(2)-C | 10 µM this compound, 48h | Citrate | Significantly Reduced | [2][7] |
| BE(2)-C | 10 µM this compound, 48h | Malate | Significantly Enhanced | [2][7] |
| SH-EP | 10 µM this compound, 48h | Serine | Not Detectable | [2][7] |
| SH-EP | 10 µM this compound, 48h | Citrate | Significantly Reduced | [2][7] |
| SH-EP | 10 µM this compound, 48h | Malate | Significantly Enhanced | [2][7] |
| MDA-MB-468 (Xenograft) | 40 mg/kg this compound, daily | M+3 Serine (from U-13C Glucose) | Reduced | [1][12] |
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cells (e.g., 6.5 x 10³ cells/well for TNBC cell lines) in a 96-well plate and incubate for 24 hours to allow for attachment.[10]
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.49–250 µM) for 48-96 hours.[10][13] Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution to each well and incubate for a period that allows for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Pulsed Stable Isotope-Resolved Metabolomics (pSIRM)
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 48 hours).[2][7]
-
Isotope Labeling: Replace the culture medium with a medium containing a stable isotope-labeled substrate, such as U-13C-glucose (e.g., 13 mM), for a short pulse (e.g., 10 minutes).[2][7]
-
Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold saline and adding a cold quenching solution (e.g., 80% methanol).
-
Extraction: Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, water, and chloroform).
-
Derivatization: For GC-MS analysis, derivatize the polar metabolites to increase their volatility (e.g., using methoxyamine hydrochloride followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide).
-
GC-MS Analysis: Analyze the samples using a gas chromatograph coupled to a mass spectrometer. A typical setup might involve a DB-5ms column with a temperature gradient from 60°C to 325°C.[14]
-
Data Analysis: Process the raw data to identify metabolites and determine the mass isotopomer distribution for each metabolite to calculate the percentage of 13C-label incorporation.
Western Blotting
-
Cell Lysis: Lyse cells treated with this compound or vehicle in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-PHGDH, 1:1000 dilution) overnight at 4°C.[15][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.[15]
-
Detection: Detect the signal using an ECL substrate and an imaging system.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment and Harvesting: Treat intact cells with this compound or vehicle. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a defined time (e.g., 3-8 minutes) using a thermal cycler.[2][4]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% NP40, pH 8.5 with protease inhibitors).[2]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 17,000-20,000 x g) for 20-30 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[2][4]
-
Western Blot Analysis: Analyze the soluble fractions by western blotting for the target protein to determine its thermal stability in the presence and absence of this compound.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 2 x 10⁶ cells in Matrigel) into the flanks of immunocompromised mice (e.g., athymic nude mice).[4]
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 70-300 mm³). Randomize mice into treatment and control groups.[17]
-
Treatment Administration: Administer this compound (e.g., 40 mg/kg, intraperitoneally, daily) or vehicle.[4][5]
-
Tumor Volume Measurement: Measure tumor dimensions with digital calipers at regular intervals and calculate tumor volume using the formula: Volume = (width)² x (length)/2.[1]
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, metabolomics).
Conclusion
This compound is a versatile and powerful tool for investigating metabolic reprogramming in cancer and other diseases. Its well-defined on-target inhibition of PHGDH allows for the specific interrogation of the serine biosynthesis pathway and its downstream effects. Furthermore, its recently characterized off-target activity on the TCA cycle provides a unique opportunity to study anaplerotic flux and the metabolic flexibility of cells. By carefully designing experiments and considering both on- and off-target effects, researchers can leverage this compound to gain deeper insights into the intricate network of cellular metabolism and identify potential therapeutic vulnerabilities. This guide provides the foundational knowledge and detailed protocols to effectively utilize this compound as a key component of the metabolic researcher's toolkit.
References
- 1. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PHGDH Polyclonal Antibody (PA5-27578) [thermofisher.com]
- 7. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gas Chromatography Coupled to Mass Spectrometry (GC-MS) to Study Metabolism in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Untargeted GC-MS-Based Metabolomics for Early Detection of Colorectal Cancer [frontiersin.org]
- 15. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PHGDH Antibody | Cell Signaling Technology [cellsignal.com]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
The Discovery and Initial Characterization of NCT-503: A Novel PHGDH Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NCT-503 is a potent and selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the de novo serine biosynthesis pathway. This document provides a comprehensive overview of the initial studies and discovery of this compound, detailing its mechanism of action, preclinical efficacy, and pharmacokinetic properties. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism.
Introduction: The Rationale for PHGDH Inhibition
The metabolic reprogramming of cancer cells is a well-established hallmark of malignancy. One key pathway often upregulated in various cancers is the de novo synthesis of the amino acid L-serine. Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in this pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. Increased PHGDH expression and serine synthesis have been linked to enhanced proliferation, resistance to oxidative stress, and the production of essential precursors for nucleotide, lipid, and protein synthesis in cancer cells. Consequently, PHGDH has emerged as a promising therapeutic target for cancer treatment.
Discovery of this compound
This compound was developed through a lead optimization program starting from an initial screening hit, referred to as PHGDH-hit (1). An initial derivative, NCT-502, showed improved potency. Further modification, specifically the replacement of a piperazine (B1678402) N-aryl bond with an N-benzyl group, led to the identification of this compound. This modification resulted in a compound with enhanced potency, solubility, and microsomal stability[1].
Mechanism of Action
Initial biochemical assays revealed that this compound is a reversible and non-competitive inhibitor of PHGDH with respect to both its substrate, 3-phosphoglycerate (3-PG), and its co-substrate, NAD+[1]. This non-competitive inhibition suggests that this compound binds to an allosteric site on the enzyme rather than the active site[1][2].
Differential scanning fluorimetry experiments demonstrated that binding of this compound to PHGDH leads to a decrease in the enzyme's melting temperature (Tm), indicating that the inhibitor induces destabilization of the protein[1]. This is an atypical but observed mechanism for small-molecule inhibitors binding to their protein targets[1].
Functionally, this compound selectively blocks the synthesis of serine from glucose. This inhibition leads to a depletion of downstream metabolites, including nucleotides, which ultimately results in cell cycle arrest[3]. Interestingly, the inhibition of PHGDH by this compound also triggers a futile cycle where serine is synthesized from glycine (B1666218) via SHMT1-dependent one-carbon unit wasting, further contributing to the depletion of cellular resources[3].
Recent studies have also suggested a potential off-target effect of this compound, where it may reduce the flow of glucose-derived carbons into the tricarboxylic acid (TCA) cycle, independent of PHGDH expression[4][5].
dot
Caption: Mechanism of action of this compound in the serine biosynthesis pathway.
Preclinical Efficacy and Pharmacokinetics
In Vitro Activity
The in vitro potency and cellular activity of this compound have been evaluated in various cancer cell lines.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 | 2.5 ± 0.6 µM | Enzymatic assay against PHGDH | [1] |
| EC50 | 8–16 µM | PHGDH-dependent cell lines | [1][6] |
| EC50 | 6- to 10-fold higher | PHGDH-independent MDA-MB-231 cells | [1][6] |
| IC50 | 16.44 µM | A549 non-small cell lung cancer cells (72h) | [7] |
This compound demonstrated selective toxicity towards cancer cell lines that overexpress PHGDH, while having a significantly lower effect on cells with low PHGDH expression[1][6]. The cytotoxicity of this compound in PHGDH-expressing cells correlates with the inhibition of M+3 serine production from glucose[1].
In Vivo Efficacy
The in vivo efficacy of this compound was assessed in mouse xenograft models.
| Animal Model | Treatment | Outcome | Reference |
| MDA-MB-468 orthotopic xenografts | This compound | Reduced tumor volume and weight | [1] |
| MDA-MB-231 xenografts | This compound | No significant effect on tumor growth | [1] |
| A549 xenografts | This compound in combination with PKM2-IN-1 | Significantly inhibited tumor growth | [7] |
| HIF2α-KO-SU-R-786-o xenografts | 40 mg/kg this compound daily (i.p.) | Significantly suppressed tumor growth | [8] |
In MDA-MB-468 xenografts, which are PHGDH-dependent, this compound treatment led to a significant reduction in tumor volume and weight[1]. Conversely, in the PHGDH-independent MDA-MB-231 xenograft model, this compound had no significant impact on tumor growth, highlighting its on-target effect in vivo[1].
Pharmacokinetics and ADME
This compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, as well as reasonable aqueous solubility[1].
| Parameter | Value | Species | Administration | Reference |
| AUClast | 14,700 hr*ng/mL | Mouse | Intraperitoneal | [1] |
| Half-life (t1/2) | 2.5 hr | Mouse | Intraperitoneal | [1] |
| Cmax | ~20 µM | Mouse | Intraperitoneal | [1] |
| Tumor Concentration | ~3 µM | Mouse (MDA-MB-468 xenograft) | Intraperitoneal | [1][6] |
Pharmacokinetic studies in mice following intraperitoneal administration showed good exposure, a reasonable half-life, and significant partitioning into the liver and brain[1].
Experimental Protocols
PHGDH Inhibition Assay
-
Principle: Measurement of PHGDH activity in the presence of varying concentrations of this compound.
-
Methodology: Recombinant PHGDH is incubated with its substrates, 3-phosphoglycerate and NAD+, and the inhibitor. The production of NADH is monitored spectrophotometrically at 340 nm. IC50 values are calculated from the dose-response curves.
Cell Viability and Proliferation Assays
-
Principle: Assessment of the effect of this compound on the viability and proliferation of cancer cell lines.
-
Methodology: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 or 96 hours). Cell viability is determined using assays such as XTT or MTT, which measure mitochondrial activity. EC50 values are determined from the resulting dose-response curves.
dot
Caption: Workflow for cell viability and proliferation assays.
In Vivo Xenograft Studies
-
Principle: Evaluation of the anti-tumor efficacy of this compound in an in vivo setting.
-
Methodology: Cancer cells (e.g., MDA-MB-468) are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are treated with this compound (e.g., 40 mg/kg, i.p., daily) or a vehicle control. Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.
Metabolic Flux Analysis
-
Principle: Tracing the metabolic fate of stable isotope-labeled nutrients to assess the impact of this compound on cellular metabolism.
-
Methodology: Cells are cultured in the presence of this compound and a labeled substrate, such as U-13C-glucose. After a defined period, intracellular metabolites are extracted and analyzed by mass spectrometry to determine the incorporation of the isotope into downstream metabolites like serine and glycine.
Conclusion
This compound is a valuable tool compound for studying the role of PHGDH and the serine biosynthesis pathway in cancer. Its well-characterized mechanism of action, favorable pharmacokinetic properties, and demonstrated in vivo efficacy make it a strong candidate for further preclinical and clinical development. The initial studies summarized in this document provide a solid foundation for future research aimed at exploiting the metabolic vulnerabilities of cancer for therapeutic benefit.
References
- 1. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for NCT-503 in Cell Culture
These application notes provide a comprehensive overview of the experimental use of NCT-503, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), in various cancer cell lines. The protocols outlined below are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a small molecule inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is often upregulated in cancer cells to support their high proliferation rates and metabolic demands.[3][4] By inhibiting PHGDH, this compound disrupts serine synthesis, leading to reduced proliferation, induction of apoptosis, and cell cycle arrest in susceptible cancer cell models.[1][5] These notes provide detailed protocols for evaluating the cellular effects of this compound in vitro.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Exposure Time |
| MDA-MB-468 | Triple-Negative Breast Cancer | 20.2 ± 2.8 | MTT | 48 h[6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 76.6 ± 3.2 | MTT | 48 h[6] |
| Hs 578T | Triple-Negative Breast Cancer | 93.4 ± 14.0 | MTT | 48 h[6] |
| A549 | Non-Small Cell Lung Cancer | 16.44 | MTT | 72 h[7] |
| Various Glioblastoma Stem-like Cells (GSCs) | Glioblastoma | < 30 | Not specified | Not specified[4] |
Table 2: Summary of this compound Effects on Cellular Processes
| Cellular Process | Effect of this compound | Cell Lines Studied | Key Findings |
| Cell Viability | Decreased | Burkitt lymphoma, Triple-Negative Breast Cancer, Neuroblastoma | Dose-dependent reduction in cell proliferation.[2][5][6] |
| Clonogenicity | Decreased | Burkitt lymphoma | Impaired ability of single cells to form colonies.[5] |
| Apoptosis | Increased | Burkitt lymphoma, Non-Small Cell Lung Cancer | Induction of programmed cell death.[5][7] |
| Oxidative Stress | Increased | Burkitt lymphoma | Elevation of reactive oxygen species (ROS) and reduction of glutathione (B108866) (GSH).[5] |
| Cell Cycle | Arrest | Non-Small Cell Lung Cancer, Triple-Negative Breast Cancer | Induction of G2/M phase arrest.[6][7] |
| Serine Synthesis | Inhibited | MDA-MB-468 | Blocks glucose-derived serine synthesis.[1][8] |
| TCA Cycle | Altered | Neuroblastoma | Reroutes glucose-derived carbons into the TCA cycle.[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound (stock solution prepared in a suitable solvent like DMSO or Ethanol)[1]
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 6.5 × 10³ cells/well) and allow them to adhere overnight.[6]
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.49 to 250 µM.[6]
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[6][7]
-
Add MTT reagent to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals (typically 2-4 hours).
-
Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4]
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[9]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 hours).[5]
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[9]
Reactive Oxygen Species (ROS) Measurement
This protocol measures intracellular ROS levels following this compound treatment.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
2′,7′-dichlorofluorescein diacetate (DCFH-DA) dye[7]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired duration (e.g., 24 hours).[5][7]
-
Harvest and wash the cells.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM) at 37°C for 30 minutes in the dark.[7]
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence of the cells using a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[5][7]
Western Blotting
This protocol is used to analyze the expression of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
This compound
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., PHGDH, p53, p21, cyclin B1, cdc2, Bcl-2, caspase-3, PARP, AMPK, mTOR, p70S6K)[2][7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the band intensities to a loading control (e.g., GAPDH or β-actin).[2]
Mandatory Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Signaling pathway of apoptosis induced by this compound in combination with PKM2-IN-1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. PHGDH activation fuels glioblastoma progression and radioresistance via serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC [frontiersin.org]
- 8. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Administration of Nct-503
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosage, administration, and relevant protocols for Nct-503, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). The information is compiled from preclinical studies to guide researchers in designing and executing in vivo experiments.
Mechanism of Action
This compound is a small molecule inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway. By inhibiting PHGDH, this compound blocks the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, thereby depleting intracellular serine levels. This disruption of serine metabolism has been shown to selectively induce cell cycle arrest and necrosis in cancer cells that are dependent on this pathway for proliferation.[1] The mechanism involves the depletion of nucleotides, which are essential for DNA and RNA synthesis.[1] this compound exhibits a non-competitive mode of inhibition with respect to both 3-phosphoglycerate (3-PG) and the co-substrate NAD+.[2][3]
In Vivo Dosage and Administration
Preclinical studies in various mouse models have consistently utilized a standard dosage and administration route for this compound.
Table 1: Summary of In Vivo Dosage and Administration of this compound
| Parameter | Details | Reference |
| Dosage | 40 mg/kg | [1][2][4] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][2][4] |
| Frequency | Once daily | [2][4] |
| Animal Models | NOD.SCID mice, Nude mice (BALB/c nu/nu) | [1][2][3][4] |
| Tumor Models | MDA-MB-468 (PHGDH-dependent), MDA-MB-231 (PHGDH-independent) breast cancer xenografts; HIF2α-KO-SU-R-786-o renal cell carcinoma xenografts; 5T33MM multiple myeloma model | [1][2][3][4] |
Pharmacokinetics
This compound has demonstrated favorable pharmacokinetic properties in vivo, supporting its use as a preclinical tool.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Administration | Reference |
| Cmax | ~20 µM in plasma | 40 mg/kg, i.p. | [1][2][3] |
| Half-life (t½) | 2.5 hours | 40 mg/kg, i.p. | [1][2][3] |
| AUClast | 14,700 hr*ng/mL | 40 mg/kg, i.p. | [1][2][3] |
| Distribution | Significant partitioning into the liver and brain | 40 mg/kg, i.p. | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
This protocol describes the preparation of this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Ethanol (B145695) (100%)
-
Polyethylene glycol 300 (PEG 300)
-
30% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in saline
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free saline
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Vehicle Preparation:
-
This compound Dissolution:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study cohort (e.g., for a 4 mg/mL solution to dose at 10 mL/kg for a 40 mg/kg dose).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of 100% ethanol (5% of the final volume) to the this compound powder. Vortex until the powder is fully dissolved.
-
Add the required volume of PEG 300 (35% of the final volume) to the dissolved this compound solution. Vortex thoroughly.
-
Add the required volume of the 30% HPβCD solution (60% of the final volume) to the mixture. Vortex until a clear, homogenous solution is obtained.
-
-
Sterilization and Storage:
-
Sterilize the final this compound dosing solution by passing it through a 0.22 µm sterile filter into a sterile, pyrogen-free container.
-
It is recommended to prepare the solution fresh before each administration. If short-term storage is necessary, store at 4°C and protect from light.
-
Protocol 2: In Vivo Administration of this compound in a Xenograft Mouse Model
This protocol outlines the procedure for administering this compound to mice bearing subcutaneous tumor xenografts.
Materials:
-
Tumor-bearing mice (e.g., NOD.SCID or nude mice)
-
Prepared this compound dosing solution (4 mg/mL)
-
Sterile insulin (B600854) syringes (or similar) with a 27-30 gauge needle
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately before each administration to calculate the precise injection volume.
-
The injection volume should not exceed 150 µL per mouse.[4]
-
-
Dose Calculation:
-
Calculate the injection volume using the following formula:
-
Injection Volume (mL) = (Animal Weight (kg) * Dose (mg/kg)) / Concentration of this compound solution (mg/mL)
-
For a 20g mouse and a 40 mg/kg dose with a 4 mg/mL solution: (0.020 kg * 40 mg/kg) / 4 mg/mL = 0.2 mL (Note: adjust concentration if volume is too high).
-
-
-
Administration:
-
Properly restrain the mouse.
-
Locate the intraperitoneal injection site in the lower right or left quadrant of the abdomen.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle to avoid puncturing internal organs.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
-
Monitoring:
-
Monitor the mice daily for changes in body weight, tumor volume, and overall health.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting phosphoglycerate dehydrogenase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
preparing Nct-503 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-503 is a potent and selective, non-competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3][4] It has an IC50 value of 2.5 µM for PHGDH.[2][3][4][5] By inhibiting PHGDH, this compound effectively blocks the production of serine from glucose, a critical process for the proliferation of certain cancer cells that are dependent on this pathway for nucleotide synthesis, redox balance, and other essential cellular functions.[6][7] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in various experimental settings.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₃F₃N₄S |
| Molecular Weight | 408.48 g/mol [1][2][5] |
| CAS Number | 1916571-90-8[1][3] |
| Appearance | White to beige powder |
| Purity | ≥98% (HPLC) |
| IC₅₀ (PHGDH) | 2.5 µM[2][3][4][5] |
| Solubility (In Vitro) | DMSO: ~50-82 mg/mL (~122-200 mM)[5][8] Ethanol: ~1-13.33 mg/mL[3][9] DMF: 25 mg/mL[3] |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years[9] In solvent: -80°C for 2 years, -20°C for 1 year[4][9] |
Signaling Pathway Inhibition by this compound
This compound targets a key metabolic pathway essential for cancer cell proliferation. The diagram below illustrates the canonical serine biosynthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of PHGDH by this compound in the serine biosynthesis pathway.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.085 mg of this compound (Molecular Weight = 408.48 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock, add 1 mL of DMSO to 4.085 mg of this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[4][9] Ensure the final solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[4][9] When stored at -80°C, the solution is stable for up to 2 years, and at -20°C, for up to 1 year.[4][9]
Note on Working Solutions: For cell culture experiments, the this compound stock solution should be diluted in the appropriate cell culture medium to the final desired working concentration. The final DMSO concentration in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[10]
Preparation of this compound Formulation for In Vivo Experiments
This protocol provides an example of a formulation for intraperitoneal (i.p.) administration in animal models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl, sterile)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of Vehicle Components: Ensure all solvents are of a suitable grade for in vivo use.
-
Dissolving this compound: Prepare a concentrated stock of this compound in DMSO first. For example, a 25 mg/mL stock.
-
Formulation: To prepare a final formulation with a concentration of 2.5 mg/mL, the following solvent system can be used: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4][8][11]
-
Step-wise Addition: Add the solvents sequentially. For a 1 mL final volume:
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound in DMSO stock solution.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until clear.
-
Finally, add 450 µL of saline and mix to create a uniform suspension.
-
-
Homogenization: If precipitation occurs, sonication may be required to achieve a homogenous suspension.[4][9]
-
Administration: This formulation should be prepared fresh on the day of use and administered immediately for optimal results.[5]
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram outlines a typical workflow for evaluating the cytotoxic effects of this compound on cancer cell lines.
Caption: A standard workflow for determining the IC50 of this compound in vitro.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound | CAS#:1916571-90-8 | Chemsrc [chemsrc.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Dehydrogenase | CAS 1916571-90-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Nct-503 solubility in DMSO and other solvents
A Potent Inhibitor of Phosphoglycerate Dehydrogenase (PHGDH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
NCT-503 is a potent and selective small-molecule inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the serine synthesis pathway (SSP).[1][2][3][4] PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, the first committed step in de novo serine biosynthesis.[5][6] This pathway is upregulated in various cancers, providing building blocks for proteins, nucleotides, and lipids, thus supporting rapid cell proliferation.[6] this compound serves as a critical tool for investigating the role of the serine synthesis pathway in cancer metabolism and presents a potential therapeutic agent.[3][7] These notes provide detailed information on its solubility, mechanism of action, and protocols for its application in both in vitro and in vivo research settings.
Physicochemical Properties and Solubility
This compound is a solid compound with a molecular weight of 408.48 g/mol and a molecular formula of C₂₀H₂₃F₃N₄S.[1] It has reasonable aqueous solubility and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1][8] For laboratory use, it is typically dissolved in organic solvents. It is important to note that the use of fresh, anhydrous DMSO is recommended, as moisture-absorbing DMSO can reduce the solubility of this compound.[1][4]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 10 - 82 mg/mL | ~24.5 - 200.74 mM | Hygroscopic DMSO can reduce solubility.[1][3][4] |
| Ethanol (B145695) | 1 - 41 mg/mL | ~2.45 - 100.37 mM | May require ultrasonication and warming to 60°C for higher concentrations.[1][3][4] |
| DMF | 25 mg/mL | ~61.2 mM | |
| Water | Insoluble | Insoluble | |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | ~0.81 mM |
Application Notes
Mechanism of Action
This compound is a non-competitive inhibitor with respect to both the substrate 3-phosphoglycerate (3-PG) and the co-substrate NAD+.[4][9]
-
On-Target Effect: The primary mechanism of this compound is the inhibition of PHGDH, which blocks the synthesis of serine from glucose.[1][8] This leads to a depletion of the intracellular pool of serine, which is a critical precursor for the synthesis of proteins, nucleotides (purines and pyrimidines), and other essential macromolecules.[5] The resulting futile cycle of serine synthesis from glycine (B1666218) depletes the cell of nucleotides, leading to cell cycle arrest.[1][8]
-
Off-Target Effects: Recent studies have indicated that this compound may have effects independent of its action on PHGDH.[7][10] It has been observed to reduce the synthesis of glucose-derived citrate (B86180) and reroute glucose-derived carbons into the TCA cycle, even in cells with low or no PHGDH expression.[7][10] Researchers should consider these potential off-target effects when interpreting experimental results.
Signaling Pathway Inhibition
This compound directly inhibits the serine synthesis pathway, which is a key metabolic branch of glycolysis. This pathway is crucial for maintaining redox homeostasis and providing one-carbon units for various biosynthetic processes.[6] In some cancer models, inhibition of PHGDH by this compound has been shown to increase reactive oxygen species (ROS) and sensitize cells to radiation therapy.[11]
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, this compound is typically prepared as a concentrated stock solution in DMSO.
-
Reconstitution: Aseptically add the appropriate volume of fresh, anhydrous DMSO to the vial of this compound powder to achieve a desired concentration (e.g., 10 mM to 50 mM).[4][7]
-
Solubilization: Vortex or sonicate the solution gently until the powder is completely dissolved. Warming to 37°C may aid dissolution.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1]
In Vitro Cell-Based Assays
This protocol assesses the cytotoxic or cytostatic effects of this compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 to 96 hours).[7]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[11]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
In Vivo Studies
This compound is poorly soluble in aqueous solutions, requiring a specific vehicle for in vivo administration.
Formulation 1 (Suspension): [2][4]
-
Prepare a clear stock solution of this compound in DMSO.
-
Sequentially add the following co-solvents to achieve the final concentration ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
The final mixture will be a suspension. Use sonication to ensure uniform distribution before administration. A typical final concentration is 2.5 mg/mL.[2][4]
Formulation 2 (Solution): [12]
-
Dissolve this compound in ethanol (to 5% of the final volume).
-
Add PEG300 (to 35% of the final volume).
-
Add an aqueous solution of 30% hydroxypropyl-β-cyclodextrin to make up the remaining 60% of the volume.
Note: Always prepare the working solution for in vivo experiments freshly on the day of use.[4] Toxicity from the solvent vehicle has been observed at higher injection volumes; it is recommended to keep the injection volume low (e.g., 100-150 µL per mouse).[11][12]
-
Tumor Implantation: Subcutaneously or orthotopically implant cancer cells into immunocompromised mice (e.g., NOD.SCID or nude mice).
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment Initiation: Randomize mice into treatment and vehicle control groups.
-
Administration: Administer this compound (e.g., 40 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.[1][12]
-
Monitoring: Monitor tumor volume, body weight, and overall animal health regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, metabolomics).[5]
Storage and Stability
-
Solid Compound: Store the solid form of this compound at -20°C for up to 3 years.[4]
-
Stock Solutions: Store DMSO stock solutions in aliquots at -80°C for up to 1 year to maintain stability and avoid repeated freeze-thaw cycles.[1] Shorter-term storage at -20°C (up to 1 month) is also possible.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Dehydrogenase | CAS 1916571-90-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PHGDH activation fuels glioblastoma progression and radioresistance via serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Nct-503 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Nct-503, a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), in various xenograft mouse models. This compound serves as a valuable tool for investigating the role of the serine biosynthesis pathway in cancer progression and for preclinical evaluation of PHGDH-targeted therapies.
Introduction to this compound
This compound is a potent and selective, non-competitive inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2] By inhibiting PHGDH, this compound blocks the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, thereby depleting downstream metabolites crucial for cell proliferation, including serine and its derivatives required for nucleotide synthesis and one-carbon metabolism.[1][3] this compound has demonstrated anti-tumor activity in various cancer models, particularly those with high PHGDH expression.[3][4] Recent studies also suggest that this compound may have off-target effects, such as rerouting glucose-derived carbons into the TCA cycle, which could contribute to its anti-cancer efficacy.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across different cancer cell lines and xenograft models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | PHGDH Expression | IC50 Value (µM) | Reference |
| MDA-MB-468 | Breast Cancer | High | ~2.5 | [1] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | 16.44 (for 72h treatment) | [6] |
| BE(2)-C | Neuroblastoma | High | Not Specified (Significant reduction in viability at 10 µM) | [4] |
| Kelly | Neuroblastoma | High | Not Specified (Significant reduction in viability at 10 µM) | [4] |
| SH-EP | Neuroblastoma | Low | Not Specified (Significant reduction in viability at 10 µM) | [4] |
| SK-N-AS | Neuroblastoma | Low | Not Specified (Significant reduction in viability at 10 µM) | [4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose and Administration | Key Findings | Reference |
| Breast Cancer | MDA-MB-468 (PHGDH-dependent) | NOD.SCID | 40 mg/kg, daily, IP | Reduced tumor growth and weight; increased necrosis. | [3][7] |
| Breast Cancer | MDA-MB-231 (PHGDH-independent) | NOD.SCID | 40 mg/kg, daily, IP | No significant effect on tumor growth or weight. | [3][7] |
| Renal Cell Carcinoma | HIF2α-KO-SU-R-786-o | Not Specified | 40 mg/kg, daily, IP | Significantly suppressed tumor growth. | [8] |
| Non-Small Cell Lung Cancer | A549 | Not Specified | Not Specified | Co-administration with PKM2-IN-1 significantly inhibited tumor growth. | [6] |
| Neuroblastoma | Patient-derived xenograft | Not Specified | Not Specified | Initially reduced tumor volumes. | [4] |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of this compound.
Caption: Mechanism of action of this compound in inhibiting the serine synthesis pathway.
Caption: General experimental workflow for using this compound in xenograft mouse models.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of this compound in a Subcutaneous Xenograft Model
1. Cell Culture and Animal Model
-
Cell Lines: Select appropriate cancer cell lines with known PHGDH expression levels (e.g., PHGDH-high MDA-MB-468 and PHGDH-low MDA-MB-231 for breast cancer models). Culture cells in recommended media and conditions.
-
Animal Strain: Utilize immunodeficient mice such as NOD.SCID or athymic nude mice, which are suitable for hosting human tumor xenografts. House animals in a pathogen-free environment.
2. Xenograft Implantation
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
3. Tumor Growth Monitoring
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomize mice into treatment and control groups once tumors reach the desired size.
4. This compound Formulation and Administration
-
Formulation 1: Dissolve this compound in a vehicle of 5% ethanol (B145695), 35% PEG300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution.[8][9]
-
Formulation 2: Prepare a working solution by adding 50 µL of a 20 mg/mL this compound stock in ethanol to 400 µL PEG300, followed by 50 µL Tween80 and 500 µL ddH₂O.[1]
-
Administration: Administer this compound intraperitoneally (IP) at a dose of 40 mg/kg daily.[3][8] Adjust the injection volume based on the mouse's body weight, ensuring it does not exceed 150 µL.[8]
5. Endpoint Analysis
-
Continue treatment for the duration of the study (e.g., 24 days).[3]
-
Monitor animal body weight and overall health throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform downstream analyses such as immunohistochemistry for proliferation markers (e.g., Ki67) and necrosis, or metabolomic analysis to confirm target engagement.[3][8]
Protocol 2: Pharmacodynamic Analysis of this compound in Xenograft Tumors
1. Study Design
-
Establish xenografts as described in Protocol 1.
-
Once tumors are established, administer a single dose of this compound (40 mg/kg, IP) or vehicle.
2. Isotope Tracing
-
At a specified time post-Nct-503 administration, infuse the mice with a stable isotope-labeled nutrient, such as U-¹³C-glucose.[3]
3. Sample Collection and Processing
-
At the end of the infusion period, euthanize the mice and rapidly excise the tumors.
-
Immediately freeze the tumor tissue in liquid nitrogen to quench metabolic activity.
-
Extract metabolites from the frozen tumor tissue using appropriate solvent systems.
4. Metabolomic Analysis
-
Analyze the metabolite extracts using techniques such as liquid chromatography-mass spectrometry (LC-MS) to measure the incorporation of the stable isotope into serine and other relevant metabolites.[3]
-
A reduction in the fraction of M+3 serine (derived from ¹³C-glucose) in this compound-treated tumors compared to vehicle-treated tumors indicates target engagement.[3]
Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific cell lines, animal models, and research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for NCT-503 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-503 is a potent and selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2][3][4] By blocking PHGDH, this compound disrupts the production of serine and downstream metabolites essential for cancer cell proliferation and survival. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study its effects on cancer cell metabolism, growth, and signaling. It is important to note that while the query mentioned MALT1 inhibitors, this compound's primary target is PHGDH.
Mechanism of Action
This compound inhibits PHGDH with an IC50 of 2.5 µM.[3][4] This inhibition is non-competitive with respect to both 3-phosphoglycerate (B1209933) (3-PG) and NAD+.[4][5] The primary consequence of PHGDH inhibition by this compound is the suppression of glucose-derived serine synthesis. This leads to a depletion of intracellular serine pools, which in turn affects the synthesis of nucleotides and other essential macromolecules.[3] Additionally, this compound has been observed to have off-target effects, including the rerouting of glucose-derived carbons into the TCA cycle.[1][2][6]
Data Presentation: Summary of this compound Treatment Conditions in In Vitro Assays
| Assay Type | Cell Line Examples | This compound Concentration | Treatment Duration | Key Findings | Reference |
| Proliferation/Viability | Neuroblastoma (BE(2)-C, Kelly, SH-EP, SK-N-AS), Burkitt Lymphoma (RAJI, NAMALWA), NSCLC (A549) | 10 µM - 40 µM | 72 - 96 hours | Decreased cell viability and proliferation. | [1][6][7][8] |
| Metabolic Flux Analysis | Neuroblastoma (BE(2)-C, SH-EP), Breast Cancer (MDA-MB-468) | 10 µM | 48 hours (pre-incubation) | Reduced incorporation of glucose-derived carbons into serine. | [1][5][6] |
| Clonogenicity | Burkitt Lymphoma cell lines | 40 µM | Long-term (until colony formation) | Impaired clonogenic potential. | [7] |
| Oxidative Stress | Burkitt Lymphoma (RAJI, NAMALWA) | 10 - 40 µM | 24 hours | Decreased cellular glutathione (B108866) (GSH) levels and increased reactive oxygen species (ROS). | [7] |
| Cell Cycle Analysis | NSCLC (A549) | IC50 concentrations (in combination) | Not specified | G2/M phase arrest. | [8] |
| Western Blotting | Neuroblastoma (BE(2)-C) | 10 µM | 48 hours | Analysis of protein expression changes. | [1][6] |
| Citrate (B86180) Synthase Activity | Neuroblastoma (PHGDH knockout clones) | 10 µM | 24 hours | No alteration in citrate synthase activity. | [1][6] |
| Cellular Thermal Shift Assay | Neuroblastoma (BE(2)-C) | 10 µM | 48 hours | No change in the thermal stability of citrate synthase. | [1][6] |
Experimental Protocols
Cell Proliferation/Viability Assay
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and inactive control if available)
-
96-well plates
-
MTS reagent or similar viability assay kit
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range is 1 µM to 50 µM. Include a vehicle control (e.g., DMSO) and an inactive this compound control if available.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Metabolic Flux Analysis using ¹³C-Glucose Tracing
Objective: To trace the metabolic fate of glucose-derived carbons and assess the impact of this compound on serine synthesis and central carbon metabolism.
Materials:
-
Cancer cell line of interest
-
Glucose-free cell culture medium
-
[U-¹³C]-glucose
-
This compound (10 µM)
-
6-well plates
-
Methanol, water, and chloroform (B151607) (for metabolite extraction)
-
LC-MS/MS system
Protocol:
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Treat the cells with 10 µM this compound or a vehicle control in complete medium for 48 hours.
-
On the day of the experiment, wash the cells with glucose-free medium.
-
Incubate the cells in medium containing [U-¹³C]-glucose (e.g., 10 mM) for a defined period (e.g., 10 minutes to 24 hours, depending on the desired metabolic snapshot).
-
Aspirate the medium and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80:20 methanol:water).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Analyze the supernatant containing the polar metabolites by LC-MS/MS to determine the incorporation of ¹³C into serine and other metabolites.
Western Blotting
Objective: To analyze changes in protein expression levels following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound (10 µM)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with 10 µM this compound or a vehicle control for 48 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound as a PHGDH inhibitor.
References
- 1. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC [frontiersin.org]
Application Notes and Protocols for Cell Viability Assays with NCT-503 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-503 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine biosynthesis pathway.[1] This pathway is often upregulated in cancer cells to support rapid proliferation and biosynthesis. By inhibiting PHGDH, this compound blocks the production of serine from glucose, leading to nucleotide depletion and cell cycle arrest, ultimately impacting cell viability.[1] These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common colorimetric and luminescent assays: MTT, XTT, and CellTiter-Glo®.
Mechanism of Action of this compound
This compound acts as a non-competitive inhibitor of PHGDH with respect to both its substrate 3-phosphoglycerate (B1209933) (3-PG) and the cofactor NAD+.[2] Inhibition of PHGDH by this compound blocks the conversion of 3-PG to 3-phosphohydroxypyruvate, the first committed step in the de novo synthesis of serine from glucose. This disruption of serine metabolism has been shown to reduce the viability of cancer cells that are dependent on this pathway for proliferation.[2][3] Interestingly, some studies have reported that this compound can reduce the viability of cells with low PHGDH expression, suggesting potential off-target effects or complex cellular responses.[3]
Quantitative Data Summary
The following table summarizes the reported half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration range for your experiments.
| Cell Line | Cancer Type | Assay Type | IC50/EC50 (µM) | Reference |
| MDA-MB-468 | Breast Cancer | Cytotoxicity Assay | 8 | [1] |
| MDA-MB-468 | Breast Cancer | Flux Assay (Serine) | 2.3 | [1] |
| MDA-MB-468 | Breast Cancer | Dose-response | ~8-16 | [4] |
| BT-20 | Breast Cancer | Dose-response | ~8-16 | [4] |
| HCC70 | Breast Cancer | Dose-response | ~8-16 | [4] |
| HT1080 | Fibrosarcoma | Dose-response | ~8-16 | [4] |
| MT-3 | Breast Cancer | Dose-response | ~8-16 | [4] |
| MDA-MB-231 | Breast Cancer | Dose-response | >50 | [4] |
| RAJI | Burkitt's Lymphoma | MTS Assay | ~20-40 | [5] |
| NAMALWA | Burkitt's Lymphoma | MTS Assay | ~20-40 | [5] |
Experimental Workflow
A generalized workflow for assessing the effect of this compound on cell viability is depicted below. This workflow can be adapted for the specific requirements of each assay.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (and a structurally related inactive compound as a negative control, if available)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[7][8]
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-590 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7][9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[7][9] A reference wavelength of 630 nm can be used to subtract background noise.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle: The XTT assay is another colorimetric assay where the yellow tetrazolium salt XTT is reduced to a water-soluble orange formazan product by metabolically active cells.[10][11] This assay does not require a solubilization step.
Materials:
-
This compound
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)[10][12]
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm[10][12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., a 50:1 ratio).[10]
-
XTT Addition: Add 50 µL of the prepared XTT working solution to each well.[10][11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[12][13] The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm. A reference wavelength of 660 nm is often used to correct for non-specific background absorbance.[12][13]
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous luminescent assay that quantifies ATP, an indicator of metabolically active cells.[14][15] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Materials:
-
This compound
-
CellTiter-Glo® Reagent (commercially available)[14]
-
96-well opaque-walled plates (for luminescence)[15]
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled plates.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[15][16]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[15]
Data Analysis
For all assays, cell viability can be calculated as a percentage of the vehicle-treated control cells after subtracting the background absorbance/luminescence from the no-cell control wells.
% Viability = [(Absorbance/Luminescence of Treated Cells - Background) / (Absorbance/Luminescence of Vehicle Control - Background)] x 100
The IC50 value, the concentration of this compound that inhibits cell viability by 50%, can be determined by plotting the percent viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cautions and Considerations
-
Vehicle Control: this compound is often dissolved in DMSO. Ensure the final concentration of the vehicle in the culture medium is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
-
Inactive Control: When available, a structurally similar but biologically inactive analog of this compound should be used as a negative control to account for any off-target or non-specific effects of the chemical scaffold.[2]
-
Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment and that the assay signal is within the linear range of the detection instrument.
-
Incubation Time: The duration of this compound treatment should be optimized based on the cell line's doubling time and the expected kinetics of the drug's effect.
-
Assay-Specific Interferences: Be aware of potential interferences with each assay. For example, compounds that alter mitochondrial respiration can affect MTT and XTT assays independently of their effect on cell viability. Phenol red in the culture medium can also interfere with colorimetric assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AU [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
Application Note: Metabolomics Analysis of Cancer Cells Following NCT-503 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic reprogramming is a hallmark of cancer, providing the necessary building blocks for rapid cell proliferation.[1] The de novo serine synthesis pathway (SSP) is a critical metabolic route that diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to produce serine.[2] This pathway is frequently upregulated in various cancers and is crucial for nucleotide synthesis, redox balance, and the generation of one-carbon units for methylation reactions.[3][4] The enzyme phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step of the SSP.[5]
NCT-503 is a potent and selective small-molecule inhibitor of PHGDH, with an IC50 of approximately 2.5 μM.[6][7] By blocking PHGDH, this compound effectively inhibits the production of glucose-derived serine, leading to reduced cancer cell proliferation and viability.[8][9] Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, is an invaluable tool for elucidating the downstream consequences of PHGDH inhibition. This application note provides a detailed protocol for conducting a liquid chromatography-mass spectrometry (LC-MS)-based metabolomics study to analyze the metabolic perturbations induced by this compound treatment in cancer cell lines.
Mechanism of Action & Affected Signaling Pathways
This compound acts as a non-competitive inhibitor of PHGDH with respect to both its substrate 3-PG and cofactor NAD+.[7] Its primary on-target effect is the blockade of the serine synthesis pathway. This leads to a depletion of intracellular serine pools and affects downstream pathways that rely on serine-derived one-carbon units, such as the folate and methionine cycles, which are essential for nucleotide (purine) synthesis and methylation reactions.[3]
Interestingly, studies have also revealed that this compound can have effects beyond direct SSP inhibition. Treatment has been shown to reroute glucose-derived carbons, reducing the carbon flow into citrate (B86180) and enhancing anaplerosis into the Tricarboxylic Acid (TCA) cycle via pyruvate (B1213749) carboxylase.[8][10][11] This highlights the complex metabolic rewiring that occurs in response to PHGDH inhibition.
Experimental Protocols
This section details a comprehensive protocol for untargeted metabolomics analysis of adherent cancer cells treated with this compound using LC-MS.
I. Materials and Reagents
-
Cell Culture: Appropriate cancer cell line (e.g., MDA-MB-468, A549), complete culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, trypsin-EDTA.
-
Treatment: this compound (MedChemExpress, Selleck Chemicals), DMSO (vehicle control).
-
Metabolite Extraction: LC-MS grade methanol (B129727), chloroform (B151607), and water.[12][13]
-
General Labware: 6-well or 10 cm culture plates, cell scrapers, 1.5 mL microcentrifuge tubes, pipettes, and tips.
-
Instrumentation: High-Resolution Mass Spectrometer coupled to a Liquid Chromatography system (e.g., UPLC-Q-TOF-MS).
II. Experimental Workflow
The overall workflow involves cell culture, treatment, metabolite extraction, LC-MS analysis, and data processing.
III. Step-by-Step Methodology
1. Cell Culture and Treatment a. Seed adherent cancer cells in 6-well plates at a density that ensures they reach ~80% confluency on the day of extraction. Prepare at least 5-6 biological replicates per condition. b. Allow cells to adhere and grow for 24 hours. c. Treat the cells with the desired concentration of this compound (e.g., 10-40 µM) or an equivalent volume of DMSO for the vehicle control group.[9] d. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. Metabolite Extraction This protocol is designed to be performed quickly to quench metabolic activity effectively.[14] Keep all solutions and equipment on ice. a. Aspirate the culture medium from each well. b. Immediately wash the cells twice with 1 mL of ice-cold Phosphate-Buffered Saline (PBS) to remove residual media. c. Add 750 µL of ice-cold 100% methanol (-80°C) to each well to quench enzymatic reactions.[14] d. Place the plate on ice for 10 minutes.[14] e. Scrape the cells from the plate surface using a cell scraper and transfer the cell lysate/methanol suspension to a pre-chilled 1.5 mL microcentrifuge tube.[15] f. To achieve a biphasic separation of polar and non-polar metabolites, add 500 µL of ice-cold chloroform and 200 µL of ice-cold water to the tube. g. Vortex the mixture vigorously for 1 minute and then centrifuge at 15,000 x g for 15 minutes at 4°C. h. Three layers will form: an upper aqueous layer (polar metabolites), a lower organic layer (lipids), and a protein pellet in the middle. i. Carefully collect the upper aqueous layer (~500 µL) into a new microcentrifuge tube for LC-MS analysis of polar metabolites. j. Dry the collected supernatant using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until analysis.
3. LC-MS/MS Analysis a. Reconstitute the dried metabolite extracts in 100 µL of an appropriate solvent (e.g., 50:50 methanol:water). b. Centrifuge the reconstituted samples to pellet any insoluble debris. c. Transfer the supernatant to LC-MS vials. d. Perform chromatographic separation using both Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites and Reversed-Phase Liquid Chromatography (RPLC) for less polar compounds to maximize metabolome coverage.[15][16] e. Analyze samples on a high-resolution mass spectrometer operating in both positive and negative ionization modes. f. Include quality control (QC) samples (a pooled mixture of all samples) injected periodically throughout the run to monitor instrument stability.
Data Presentation and Expected Results
Following this compound treatment, significant alterations in metabolites related to the serine synthesis pathway, one-carbon metabolism, and the TCA cycle are expected. The data below represents a hypothetical outcome.
Table 1: Relative Abundance of Key Metabolites in SSP and One-Carbon Metabolism Data are presented as fold change relative to the vehicle control. Statistical significance is determined by a t-test.
| Metabolite | Pathway | Expected Fold Change (this compound vs. Control) | p-value |
| 3-Phosphoglycerate | Glycolysis / SSP Substrate | ↑ (1.5 - 2.0) | < 0.01 |
| Serine | SSP Product | ↓ (0.2 - 0.5) | < 0.001 |
| Glycine | One-Carbon Metabolism | ↓ (0.4 - 0.7) | < 0.01 |
| 5,10-Methylene-THF | Folate Cycle | ↓ (Depleted) | < 0.01 |
| ATP | Energy Metabolism | ↓ (Slight Decrease) | < 0.05 |
Table 2: Relative Abundance of Key TCA Cycle Intermediates Demonstrating the off-target metabolic rerouting effect of this compound.[8][10]
| Metabolite | Pathway | Expected Fold Change (this compound vs. Control) | p-value |
| Pyruvate | Glycolysis | ↔ (No significant change) | > 0.05 |
| Citrate | TCA Cycle | ↓ (0.6 - 0.8) | < 0.05 |
| α-Ketoglutarate | TCA Cycle | ↓ (Slight Decrease) | < 0.05 |
| Malate | TCA Cycle | ↑ (1.2 - 1.6) | < 0.05 |
This application note provides a robust framework for investigating the metabolic effects of the PHGDH inhibitor this compound in cancer cells. The detailed protocols for cell handling, metabolite extraction, and LC-MS analysis, combined with the expected metabolic signatures, will enable researchers to effectively study the on-target and off-target effects of this compound. Such metabolomics analyses are crucial for understanding the complex mechanisms of action of targeted cancer therapies, identifying potential biomarkers of response, and exploring novel therapeutic combinations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The enzymes of serine synthesis pathway in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. rupress.org [rupress.org]
- 5. scientificarchives.com [scientificarchives.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 12. Small molecule metabolite extraction strategy for improving LC/MS detection of cancer cell metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 16. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Nct-503
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nct-503 is a potent and selective small-molecule inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is often upregulated in various cancers to support rapid proliferation and meet the high demand for serine, which is crucial for the synthesis of proteins, nucleotides, and lipids. By inhibiting PHGDH, this compound disrupts serine metabolism, leading to a depletion of downstream metabolites essential for cell growth and division.[2] This metabolic stress can trigger cell cycle arrest and apoptosis in cancer cells that are dependent on de novo serine synthesis.[3][4]
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining. Understanding the impact of this compound on cell cycle progression is critical for elucidating its mechanism of action and for the development of novel anti-cancer therapies targeting metabolic pathways.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
This compound, by inhibiting PHGDH, initiates a cascade of events that culminate in cell cycle arrest, primarily at the G2/M phase in susceptible cancer cell lines.[3][4] The depletion of the serine pool and subsequent reduction in nucleotide synthesis is a key initiating event.[2] This metabolic stress can lead to the activation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[3][4] The upregulation of p21 can inhibit the activity of cyclin B1-Cdc2 (CDK1) complexes, which are essential for the G2/M transition, thereby leading to cell cycle arrest at this checkpoint.
This compound inhibits PHGDH, leading to G2/M cell cycle arrest.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose cancer cell lines known to have high PHGDH expression (e.g., MDA-MB-468 breast cancer cells) and a corresponding control with low PHGDH expression.
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period and result in approximately 1 x 10^6 cells per well at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 5, 10, 20 µM) and a vehicle control (DMSO).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, and 72 hours) to assess the time-dependent effects on the cell cycle.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is adapted from standard procedures for cell cycle analysis.[5][6][7][8]
Materials:
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with a complete medium.
-
For suspension cells, directly collect the cells from the culture vessel.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Gently resuspend the cell pellet in the residual PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[8]
-
Incubate the cells for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 3 mL of PBS, centrifuging after each wash.
-
Resuspend the final cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate the tubes at room temperature for 15-30 minutes, protected from light.
-
-
Flow Cytometry Acquisition and Analysis:
-
Set up the flow cytometer to measure fluorescence in the appropriate channel for PI (e.g., PE-Texas Red, PerCP-Cy5.5). Use a linear scale for the PI fluorescence channel.
-
Run the samples at a low flow rate to ensure high-quality data.
-
Collect data for at least 10,000 single-cell events.
-
Use a plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on the singlet population and exclude doublets.
-
From the singlet gate, create a histogram of PI fluorescence intensity.
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Use the software's cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Experimental workflow for cell cycle analysis using flow cytometry.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution in MDA-MB-468 Cells after 48h Treatment
| Treatment Condition | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Vehicle Control (DMSO) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (5 µM) | 58.7 ± 2.8 | 18.9 ± 2.1 | 22.4 ± 2.3 |
| This compound (10 µM) | 45.1 ± 3.5 | 15.3 ± 1.9 | 39.6 ± 3.1 |
| This compound (20 µM) | 30.8 ± 2.9 | 10.1 ± 1.5 | 59.1 ± 4.2 |
Table 2: Time-Course Effect of 10 µM this compound on Cell Cycle Distribution in MDA-MB-468 Cells
| Treatment Duration | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| 24 hours | 55.3 ± 2.7 | 19.8 ± 2.2 | 24.9 ± 2.5 |
| 48 hours | 45.1 ± 3.5 | 15.3 ± 1.9 | 39.6 ± 3.1 |
| 72 hours | 38.6 ± 3.2 | 12.7 ± 1.7 | 48.7 ± 3.8 |
Discussion and Troubleshooting
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Expected Results: Treatment of PHGDH-dependent cancer cells with this compound is expected to show a dose- and time-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases.
-
High CV of G0/G1 Peak: A high coefficient of variation (CV) for the G0/G1 peak can indicate issues with sample preparation or instrument settings. Ensure that cells are in a single-cell suspension before fixation and that the flow cytometer is run at a low flow rate.
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Cell Clumping: Inadequate mixing during fixation is a common cause of cell clumping. The dropwise addition of cold ethanol while vortexing is crucial.
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Off-Target Effects: It is important to note that some studies have reported potential off-target effects of this compound, which may influence experimental outcomes.[9][10] Therefore, it is advisable to include appropriate controls, such as cell lines with low PHGDH expression or genetic knockdown/knockout of PHGDH, to confirm that the observed cell cycle arrest is an on-target effect.
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Apoptosis: this compound can also induce apoptosis.[3][4] A sub-G1 peak in the cell cycle histogram can be indicative of apoptotic cells with fragmented DNA. For a more detailed analysis of apoptosis, co-staining with an apoptosis marker like Annexin V is recommended.
By following these detailed protocols and considering the potential variables, researchers can effectively utilize flow cytometry to investigate the impact of this compound on cell cycle progression and gain valuable insights into its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Parkin ubiquitinates phosphoglycerate dehydrogenase to suppress serine synthesis and tumor progression [jci.org]
- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. revvity.com [revvity.com]
- 10. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
unexpected results with Nct-503 treatment
Welcome to the technical support center for NCT-503. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and providing answers to frequently asked questions regarding the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2][3] It has an IC50 value of 2.5 μM for PHGDH.[1][4][5] this compound inhibits the enzyme in a manner that is non-competitive with respect to both 3-phosphoglycerate (B1209933) (3-PG) and the co-substrate NAD+.[6][7] The primary on-target effect is the blockage of glucose-derived serine synthesis, which leads to a depletion of nucleotides and subsequent cell cycle arrest in cells dependent on this pathway.[1]
Q2: I'm observing cytotoxicity in my cell line with low or no PHGDH expression. Is this an expected result?
A2: Yes, this is a documented "unexpected" result. Studies have shown that this compound can reduce the viability of cancer cell lines that express low levels of PHGDH, indicating a PHGDH-independent mechanism of action.[2] For example, neuroblastoma cell lines with low PHGDH expression, such as SH-EP and SK-N-AS, have shown a reduction in viability by up to 50% upon treatment with 10 µM this compound.[2] This suggests that some of the effects of this compound may be due to off-target activities.[2]
Q3: What are the known off-target effects of this compound?
A3: A significant off-target effect of this compound is the reduction of glucose-derived carbon flow into the tricarboxylic acid (TCA) cycle.[2][8][9][10][11] Specifically, this compound treatment has been shown to decrease the synthesis of glucose-derived citrate (B86180), an effect that is independent of PHGDH expression levels.[2][8][10][11] The precise mechanism behind this off-target effect on citrate synthesis has not been fully elucidated and is not due to direct inhibition of citrate synthase.[2][8][10][11] Additionally, this compound can trigger an SHMT1-dependent "futile cycle" where serine is synthesized from glycine, further contributing to the depletion of one-carbon units and nucleotides.[1]
Q4: My cells are exhibiting signs of mitochondrial stress after this compound treatment. What could be the cause?
A4: this compound treatment has been observed to induce metabolic changes that can lead to mitochondrial stress. In colorectal cancer cell lines, this compound caused a dose-dependent reduction in mitochondrial respiration and a significant loss of ATP production.[12] This is accompanied by a decrease in the levels of the antioxidant glutathione (B108866) (GSH) and its cofactor NADPH, leading to an increase in reactive oxygen species (ROS).[12][13] These effects can be particularly pronounced under hypoxic conditions.[12]
Q5: What is the recommended solvent for preparing this compound for in vitro and in vivo studies?
A5: For in vitro experiments, this compound can be dissolved in DMSO.[1] For in vivo studies, a common vehicle formulation is a mixture of 5% ethanol, 35% PEG 300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution.[7][14] Another described vehicle for intraperitoneal administration is a mixture of 5% ethanol, 40% PEG300, and 55% saline. For optimal results, freshly prepare the solution before use.[1]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Different Cell Lines
Symptoms: You observe significantly different IC50 values for this compound when treating various cancer cell lines.
Possible Causes and Solutions:
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PHGDH Dependency: Cell lines exhibit varying degrees of dependency on the de novo serine synthesis pathway. Cells with high PHGDH expression are generally more sensitive to this compound's on-target effects.
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Recommendation: Characterize the PHGDH expression levels in your cell lines via Western blot or proteomics to correlate with sensitivity.[10]
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Off-Target Effect Sensitivity: The observed cytotoxicity in some cell lines may be driven by the off-target effects of this compound, such as the disruption of the TCA cycle. Different cell lines may have varying sensitivities to these off-target effects.
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Experimental Conditions: Assay conditions such as cell seeding density and duration of treatment can influence the apparent IC50 value.
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Recommendation: Standardize your experimental protocols. For example, a 48-hour exposure to this compound has been used to determine IC50 values in triple-negative breast cancer cell lines.[16]
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Issue 2: Unexpected Metabolic Phenotypes Observed
Symptoms: Your metabolomics data reveals changes that are not directly related to the inhibition of serine synthesis, such as alterations in TCA cycle intermediates.
Possible Causes and Solutions:
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Known Off-Target Effect: As mentioned in the FAQs, this compound is known to reduce the synthesis of glucose-derived citrate.[2][8][10][11]
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Recommendation: Measure the incorporation of labeled glucose into citrate and other TCA cycle intermediates to confirm this effect in your system.
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Compensatory Metabolic Rewiring: Cells may adapt to PHGDH inhibition by upregulating other metabolic pathways. For instance, this compound treatment has been shown to enhance the activity of the pyruvate (B1213749) carboxylase pathway to replenish the TCA cycle.[2]
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Recommendation: Perform stable isotope tracing studies using labeled glucose or glutamine to map the metabolic rewiring in response to this compound treatment.
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Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PHGDH Status | IC50 (µM) | Citation |
| MDA-MB-468 | Triple-Negative Breast Cancer | High/Dependent | 20.2 ± 2.8 | [16][17] |
| BT-20 | Breast Cancer | Dependent | 8-16 | [4] |
| MT-3 | Breast Cancer | Dependent | 8-16 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Low/Independent | 76.6 ± 3.2 | [16][17] |
| Hs 578T | Triple-Negative Breast Cancer | N/A | 93.4 ± 14.0 | [16][17] |
| Multiple Myeloma (Primary Cells) | Multiple Myeloma | N/A | ~34.6 | [3] |
Table 2: Summary of Reported Metabolic Effects of this compound Treatment
| Metabolic Parameter | Effect | Cell Type/Model | Citation |
| Glucose-derived Serine Synthesis | Decrease | PHGDH-dependent cells | [1][6] |
| Glucose-derived Citrate Synthesis | Decrease | Neuroblastoma cells | [2][8][10][11] |
| Mitochondrial Respiration (OCR) | Decrease | Colorectal cancer cells | [12] |
| ATP Production | Decrease | Colorectal cancer cells | [12] |
| Intracellular GSH Levels | Decrease | Colorectal & Burkitt lymphoma cells | [12][13] |
| Intracellular NADPH Levels | Decrease | Colorectal cancer cells | [12] |
| Intracellular ROS Levels | Increase | Burkitt lymphoma cells | [13] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from studies on triple-negative breast cancer cell lines.[16]
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Cell Seeding: Seed cells in a 96-well plate at a density of 6.5 x 10³ cells/well. Allow cells to attach for 24 hours.
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Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.49–250 µM) for 48 hours. Include a vehicle-only control (e.g., DMSO).
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MTT Incubation: Add MTT solution to each well and incubate according to the manufacturer's instructions.
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Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.
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Absorbance Reading: Measure the absorbance at 540 nm using a spectrophotometer.
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Data Analysis: Calculate cell viability as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells. Determine the IC50 value by fitting the data to a dose-response curve.
2. In Vivo Xenograft Study
This protocol is based on studies in renal cell carcinoma and breast cancer models.[4][14]
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Cell Implantation: Subcutaneously inject a mixture of cancer cells (e.g., 2 x 10⁶ cells) and Matrigel into the flanks of immunocompromised mice.
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Treatment Preparation: Prepare this compound in a vehicle of 5% ethanol, 35% PEG 300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution.
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Administration: Starting the day after tumor injection, administer this compound (e.g., 40 mg/kg) or vehicle control intraperitoneally once daily. Adjust the dose based on the mouse's weight.
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Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 × width² × length).
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Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) or necrosis (H&E staining).[1][14]
Mandatory Visualizations
Caption: On-target effect of this compound on the de novo serine synthesis pathway.
Caption: Off-target and compensatory metabolic effects of this compound on the TCA cycle.
Caption: General experimental workflow for determining the IC50 of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting phosphoglycerate dehydrogenase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Dehydrogenase | CAS 1916571-90-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 8. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. mdpi.com [mdpi.com]
- 17. Cellular Responses Induced by this compound Treatment on Triple-Negative Breast Cancer Cell Lines: A Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing Nct-503 stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of NCT-503, a potent inhibitor of phosphoglycerate dehydrogenase (PHGDH). Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store this compound powder and stock solutions to ensure stability?
A1: Proper storage is critical for maintaining the integrity of this compound. For long-term stability, the powdered form should be stored at -20°C for up to 3 years.[1] Once dissolved, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[1][2]
Q2: My this compound solution appears to have precipitated. What could be the cause and how can I resolve it?
A2: Precipitation can occur for several reasons. If preparing an in vivo formulation with co-solvents like PEG300 and Tween-80, ensure the components are added sequentially and mixed thoroughly to clarity at each step.[1][2] If precipitation occurs, gentle heating and/or sonication can aid in redissolution.[2] It is also crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[1] For in vivo working solutions, it is recommended to prepare them freshly and use them on the same day for optimal results.[1][2]
Q3: I am observing unexpected or off-target effects in my cell-based assays. Could this be related to this compound degradation or stability?
A3: While this compound is a selective PHGDH inhibitor, off-target effects have been reported.[3][4][5][6] One study noted that this compound can reduce the synthesis of glucose-derived citrate, an effect independent of PHGDH expression.[3][4][5] To differentiate between on-target and off-target effects, it is highly recommended to use the structurally similar but inactive this compound control compound in your experiments.[4][7][8][9] This control compound does not inhibit PHGDH and can help determine if the observed cellular phenotype is a direct result of PHGDH inhibition.
Q4: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
A4: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][4] Solubility in DMSO is reported to be around 81-82 mg/mL.[1] For cell-based assays, this stock solution is then further diluted in the culture medium to the desired working concentration.[4]
Q5: I am not observing the expected level of cytotoxicity in my cancer cell line. What are some potential reasons?
A5: The cytotoxic effect of this compound is most pronounced in cell lines that are dependent on the de novo serine synthesis pathway (i.e., those with high PHGDH expression).[2][7] The EC50 values can be 6- to 10-fold higher in cell lines that are not dependent on PHGDH.[2] Ensure that your cell line of interest has been validated for PHGDH dependency. Additionally, verify the concentration and stability of your this compound working solution. For four-day viability assays, cells are typically treated with this compound, and the medium is not changed, so the compound's stability in the assay buffer is crucial.[2] this compound has been shown to have good stability, with over 98% remaining after 48 hours in assay buffer.[8]
Data Summary: this compound Stability and Storage
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | |
| Stock Solution in Solvent | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
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Reconstitution: Dissolve this compound powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[1][4] For example, a 10 mM stock solution can be made from a 9.9 mg/mL solution in DMSO.[4]
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Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
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Storage: Store the aliquots at -80°C for long-term use (up to 1 year) or -20°C for short-term use (up to 1 month).[1][2]
Preparation of this compound Formulation for In Vivo Xenograft Studies
This protocol is adapted from published studies and may require optimization based on the specific animal model and administration route.
Method 1:
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Dissolve this compound in 100% ethanol.
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Add polyethylene (B3416737) glycol 300 (PEG300) to a final concentration of 35%.
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Add a 30% saline solution of hydroxypropyl-beta-cyclodextrin to a final concentration of 60%.[10][11]
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The final injection volume should be optimized to avoid solvent-related toxicity. One study noted toxicity with a 200 μL injection volume, which was resolved by reducing it to 100 μL while maintaining the 40 mg/kg dose.[10]
Method 2:
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Prepare a clear stock solution of this compound in an appropriate solvent (e.g., Ethanol).[1]
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Sequentially add the following co-solvents, ensuring the solution is mixed evenly and clarified after each addition:
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40% PEG300
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5% Tween-80
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45% Saline or ddH2O
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This working solution should be prepared fresh and used immediately for optimal results.[1][2]
Visual Guides
This compound Mechanism of Action and Downstream Effects
Caption: this compound inhibits PHGDH, blocking de novo serine synthesis from glucose.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for determining the cytotoxic effects of this compound.
Troubleshooting Logic for Unexpected Experimental Results
Caption: A logical approach to troubleshooting unexpected this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdc-berlin.de [mdc-berlin.de]
- 6. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
overcoming Nct-503 insolubility in aqueous media
Welcome to the technical support center for Nct-503. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common experimental challenges, with a primary focus on the compound's solubility in aqueous media.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2][3][4][5] PHGDH is the rate-limiting enzyme in the serine biosynthesis pathway, which converts 3-phosphoglycerate (B1209933) (derived from glucose) into serine.[6][7][8] By inhibiting PHGDH, this compound blocks the production of glucose-derived serine.[6][7] This action can lead to the depletion of nucleotides and ultimately cause cell cycle arrest, suppressing the growth of cancer cells that are dependent on this pathway.[1][7] Studies show this compound has an IC₅₀ value of approximately 2.5 μM for PHGDH and exhibits non-competitive inhibition with respect to both 3-phosphoglycerate (3-PG) and NAD+.[1][2][4][5]
Q2: Is this compound soluble in water?
While some reports describe this compound as having "reasonable" or "satisfactory" aqueous solubility for in vivo applications, it is poorly soluble in aqueous buffers like PBS or cell culture media at the high concentrations required for stock solutions.[1][5][7][9] Therefore, for most experimental purposes, it is considered insoluble in aqueous media and requires an organic solvent for initial dissolution.
Q3: My this compound powder won't dissolve. What should I do?
This compound is a solid powder that requires an organic solvent to create a concentrated stock solution.[2][3][5] Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent.[1][2][3][5] To aid dissolution, you can use ultrasonication or gentle warming (up to 60°C for ethanol).[2][3] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]
Q4: My this compound precipitated after I diluted my DMSO stock into my cell culture medium. How can I prevent this?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. The key is to ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is very low and that the dilution is performed correctly.
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Troubleshooting Steps:
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Lower the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.5% without significant toxicity. Ensure your dilution scheme does not exceed this. A control experiment with just the vehicle (e.g., medium with 0.1% DMSO) should always be included.
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Use an Intermediate Dilution Step: Avoid adding the highly concentrated DMSO stock directly into a large volume of aqueous medium. First, make an intermediate dilution in your culture medium. Then, add this intermediate dilution to the final culture volume.
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Ensure Rapid Mixing: When adding the compound to the medium, vortex or pipette vigorously to ensure it disperses quickly, which can prevent localized high concentrations that lead to precipitation.[10]
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Check for Precipitation: After preparing the working solution, let it stand for a few minutes and check for any visible precipitate. You can also check a small drop under a microscope.[10]
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Data & Physicochemical Properties
Quantitative data for this compound is summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Full Chemical Name | N-(4,6-Dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide | [4][5] |
| Molecular Formula | C₂₀H₂₃F₃N₄S | [2][3] |
| Molecular Weight | 408.48 g/mol | [2][3] |
| CAS Number | 1916571-90-8 | [2][3] |
| Appearance | Off-white to light yellow solid powder | [2][5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | ≥ 50 mg/mL (~122 mM) | Use of fresh, anhydrous DMSO is critical. Sonication may be required. | [1][2][3] |
| Ethanol | ~13.33 mg/mL (~32.6 mM) | Requires ultrasonication and warming to 60°C to dissolve. | [2][3] |
Table 3: Recommended Working Concentrations
| Experiment Type | Typical Concentration Range | Notes | Reference(s) |
| In Vitro (Cell Culture) | 8 - 16 µM (EC₅₀) | Effective concentration varies by cell line dependency on PHGDH. A common testing concentration is 10 µM. | [2][6][9] |
| In Vivo (Xenograft) | 30 - 40 mg/kg | Administered via intraperitoneal (i.p.) injection. | [9] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution for long-term storage and subsequent dilution.
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Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening.
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Weighing: Accurately weigh the desired amount of this compound powder. For example, to make 1 mL of a 50 mM stock, you would need 20.42 mg.
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Dissolution: Add the appropriate volume of fresh, anhydrous DMSO. For 20.42 mg of this compound, add 1 mL of DMSO.
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Solubilization: Vortex the solution vigorously. If full dissolution is not achieved, sonicate the vial in a water bath for 10-15 minutes.[2][3]
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Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store aliquots at -20°C for up to 1 year or -80°C for up to 2 years.[2][3]
Protocol 2: Preparation of a 10 µM Working Solution for In Vitro Assays
This protocol provides a reliable method for diluting the DMSO stock into cell culture medium while minimizing precipitation.
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Thaw Stock: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.
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Calculate Volume: Determine the volume of stock solution needed. To prepare 10 mL of medium with a final concentration of 10 µM this compound, you will need 2 µL of the 50 mM stock solution. This results in a final DMSO concentration of 0.02%, which is well-tolerated by most cell lines.
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Dilution: Add 9.998 mL of pre-warmed cell culture medium to a sterile tube. Add the 2 µL of 50 mM this compound stock directly into the medium.
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Mixing: Immediately cap the tube and vortex gently or invert several times to ensure rapid and thorough mixing.
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Application: Use this freshly prepared working solution to treat your cells. Always include a vehicle control (in this case, 10 mL of medium with 2 µL of DMSO).
Protocol 3: Formulation of this compound for In Vivo Administration
This protocol describes a common vehicle for preparing this compound for intraperitoneal (i.p.) injection in animal models.[2][3][9]
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Vehicle Preparation: The vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
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Solubilization Steps: To prepare 1 mL of a 2.5 mg/mL formulation, follow these steps sequentially: a. Start with 400 µL of PEG300 in a sterile tube. b. Add 100 µL of a 25 mg/mL this compound stock solution in DMSO. Mix until clear. c. Add 50 µL of Tween-80. Mix until clear. d. Add 450 µL of saline to reach the final volume of 1 mL.
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Final Preparation: The final product will be a suspended solution.[2][3] It may require ultrasonication to ensure a uniform suspension.[2][3] This formulation should be used immediately after preparation for optimal results.[1]
Visual Guides: Workflows & Pathways
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing this compound solutions.
This compound Mechanism of Action: Inhibition of Serine Synthesis
Caption: this compound inhibits PHGDH, blocking serine synthesis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | Dehydrogenase | CAS 1916571-90-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. ≥98% (HPLC), phosphoglycerate dehydrogenase (PHGDH) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. researchgate.net [researchgate.net]
- 10. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: NCT-503 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NCT-503 in in vivo efficacy studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2] By inhibiting PHGDH, this compound blocks the production of serine from glucose.[2][3] This leads to a depletion of nucleotides and subsequent cell cycle arrest in cancer cells that are dependent on this pathway for proliferation.[3] this compound acts as a non-competitive inhibitor with respect to both 3-phosphoglycerate (B1209933) (3-PG) and NAD+.[2][4]
Q2: In which cancer models has this compound shown in vivo efficacy?
A2: this compound has demonstrated in vivo efficacy in preclinical models of various cancers, particularly those with a dependency on the serine synthesis pathway. Efficacy has been observed in xenograft models of:
-
Breast Cancer: Specifically in PHGDH-dependent MDA-MB-468 xenografts, where it reduced tumor growth and weight.[3][4][5] In contrast, it did not affect the growth of PHGDH-independent MDA-MB-231 xenografts.[3][4][5]
-
Neuroblastoma: this compound has been shown to reduce initial tumor growth in MYCN-amplified neuroblastoma xenografts.[1]
-
Multiple Myeloma: In combination with bortezomib, this compound has shown therapeutic advantage in a 5T33MM mouse model.[6]
-
Colorectal Cancer: this compound has been studied in the context of radiosensitization in human colorectal cancer cells under hypoxic conditions.[7]
-
Renal Cell Carcinoma: this compound has been shown to suppress tumor growth in xenograft models.[8]
Q3: What is the recommended formulation and route of administration for in vivo studies?
A3: The most commonly reported and successful route of administration for this compound in vivo is intraperitoneal (i.p.) injection.[3][4][5][8] Several vehicle formulations have been used effectively. Here are a few examples:
-
Ethanol (B145695), PEG300, and Tween 80 in ddH2O: A stock solution in DMSO or ethanol is diluted with PEG300, followed by the addition of Tween 80 and finally ddH2O.[3]
-
Ethanol, PEG300, and Hydroxypropyl-beta-cyclodextrin: this compound is first dissolved in 100% ethanol, followed by the addition of polyethylene (B3416737) glycol 300 (PEG300) and a saline solution of hydroxypropyl-beta-cyclodextrin.[7][8]
-
DMSO, PEG300, Tween-80, and Saline: A formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has also been described.[5]
It is crucial to ensure the final solution is a clear and homogenous suspension before administration.[9]
Q4: Are there known off-target effects of this compound that could influence experimental results?
A4: Yes, researchers should be aware of potential off-target effects. Studies have shown that this compound can reduce the incorporation of glucose-derived carbons into citrate (B86180) in the TCA cycle, and this effect is independent of PHGDH expression.[1][10] This suggests a multi-modal mechanism of action beyond its on-target PHGDH inhibition.[1] These off-target effects could contribute to the observed anti-tumor activity and should be considered when interpreting results, especially in cell lines with low PHGDH expression where this compound still shows an anti-proliferative effect.[1]
Troubleshooting Guide
Issue 1: Lack of Expected In Vivo Efficacy (No significant tumor growth inhibition)
| Possible Cause | Troubleshooting Step |
| Cell line is not dependent on the de novo serine synthesis pathway. | Verify the PHGDH expression and dependency of your cancer cell line. This compound is most effective in PHGDH-dependent models (e.g., MDA-MB-468) and shows minimal to no effect in PHGDH-independent models (e.g., MDA-MB-231).[3][4][5] |
| Incorrect formulation or poor solubility of this compound. | Review your formulation protocol. Ensure this compound is fully dissolved and the vehicle is appropriate. Refer to published formulations (see FAQ 3). Poor solubility can lead to inaccurate dosing.[3][7][8][9] |
| Suboptimal dosing or administration schedule. | The most commonly reported effective dose is 40 mg/kg administered daily via intraperitoneal (i.p.) injection.[3][4][5][8] Consider optimizing the dose and schedule for your specific model if the standard protocol is ineffective. |
| Compound instability. | This compound is reported to be stable.[2] However, ensure proper storage of the compound (-20°C for powder) and use freshly prepared formulations for each administration.[3][11] |
| Off-target effects masking on-target efficacy or causing unexpected toxicity. | Consider the known off-target effects on the TCA cycle.[1][10] If unexpected toxicity is observed, it may be unrelated to PHGDH inhibition. An inactive control compound, if available, can help differentiate on-target from off-target effects.[2] |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in formulation preparation. | Standardize the formulation preparation process. Ensure consistent component sources, concentrations, and mixing procedures. Prepare fresh solutions for each experiment.[3] |
| Inconsistent administration technique. | Ensure consistent i.p. injection technique to minimize variability in drug delivery and absorption. |
| Biological variability in animal models. | Ensure uniformity in the age, weight, and health status of the animals used. Randomize animals into treatment and control groups. |
| Tumor size variability at the start of treatment. | Start treatment when tumors have reached a consistent, pre-determined size across all animals. |
Issue 3: Observed Toxicity in Animal Models
| Possible Cause | Troubleshooting Step |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess any toxicity associated with the formulation itself. |
| Dose is too high for the specific animal model. | While 40 mg/kg is a common dose, it may be necessary to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. Importantly, mice treated with 40 mg/kg daily did not lose weight in a 24-day treatment study.[4] |
| Off-target toxicity. | As mentioned, this compound has known off-target effects.[1] If toxicity is observed at doses that are expected to be well-tolerated, consider the possibility of off-target effects specific to your model. |
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (PHGDH enzyme) | 2.5 µM | In vitro enzyme assay | [2][3] |
| EC50 (Cell viability) | 8–16 µM | PHGDH-dependent cell lines (MDA-MB-468, BT-20, HCC70, HT1080, MT-3) | [4][11] |
| EC50 (Cell viability) | >100 µM | PHGDH-independent cell lines (ZR-75-1, SK-MEL-2) | [4] |
| In Vivo Dosage | 40 mg/kg, daily i.p. | NOD.SCID mice with MDA-MB-468/MDA-MB-231 xenografts | [3][4][5] |
| Plasma Cmax | ~20 µM | Following intraperitoneal administration | [3][4][12] |
| Plasma Half-life (t1/2) | 2.5 hours | Following intraperitoneal administration | [3][4][12] |
Experimental Protocols & Workflows
In Vivo Efficacy Study Workflow
Caption: Workflow for a typical in vivo efficacy study of this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway showing this compound inhibition of PHGDH.
Troubleshooting Logic for Lack of Efficacy
Caption: Decision tree for troubleshooting lack of this compound in vivo efficacy.
References
- 1. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting phosphoglycerate dehydrogenase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Phosphoglycerate Dehydrogenase Radiosensitizes Human Colorectal Cancer Cells under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | Dehydrogenase | CAS 1916571-90-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
Technical Support Center: NCT-503 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to the PHGDH inhibitor, NCT-503.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. By inhibiting PHGDH, this compound blocks the conversion of the glycolytic intermediate 3-phosphoglycerate into 3-phosphohydroxypyruvate, thereby depleting the intracellular pool of serine and its downstream metabolites, which are crucial for nucleotide synthesis, redox balance, and cell proliferation.
Q2: We are observing reduced efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
Acquired resistance to this compound, while not yet extensively documented in dedicated studies, can be hypothesized based on known resistance mechanisms to other metabolic and targeted therapies. Potential mechanisms include:
-
Upregulation of the Serine Biosynthesis Pathway: Cancer cells may overcome PHGDH inhibition by increasing the expression of PHGDH, or other enzymes in the pathway like phosphoserine aminotransferase 1 (PSAT1) and phosphoserine phosphatase (PSPH).[1]
-
Increased Serine/Glycine (B1666218) Uptake: Cells might compensate for the lack of de novo serine synthesis by upregulating transporters to scavenge serine and glycine from the extracellular environment.
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Metabolic Reprogramming: Cancer cells can exhibit significant metabolic plasticity.[2][3][4] Resistance may arise from rerouting metabolic fluxes to bypass the dependency on serine synthesis. For instance, cells might shift their metabolism towards fatty acid oxidation or an altered TCA cycle activity to sustain energy and biomass production.[5][6]
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Enhanced Antioxidant Capacity: A key function of the serine pathway is to support the synthesis of glutathione (B108866) (GSH), a major antioxidant.[7] Resistant cells may upregulate alternative pathways for GSH production or other antioxidant systems to cope with the increased reactive oxygen species (ROS) resulting from PHGDH inhibition.[8]
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Off-Target Effects and Adaptation: this compound has been reported to have off-target effects, including altering the carbon flow into the TCA cycle independently of PHGDH.[9][10][11] Resistance could emerge from adaptations to these off-target effects.
Q3: Could upregulation of PHGDH be a mechanism of resistance to other cancer therapies?
Yes, upregulation of PHGDH and the serine biosynthesis pathway has been identified as a mechanism of resistance to a variety of treatments, including:
-
BRAF inhibitors (e.g., vemurafenib) in melanoma.[1]
-
EGFR inhibitors (e.g., erlotinib) in non-small cell lung cancer.[8][12]
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Chemotherapeutics like sunitinib (B231) and cisplatin (B142131) in various cancers.[13][14]
In these contexts, inhibiting PHGDH with agents like this compound has been shown to re-sensitize resistant cells to the primary therapy.[13]
Troubleshooting Guides
Issue 1: Decreased this compound Sensitivity in Cancer Cell Lines
If you observe a rightward shift in the IC50 curve of this compound in your cell line over time, consider the following troubleshooting steps and experiments:
Potential Cause & Experimental Validation
| Potential Cause | Suggested Experiment | Expected Outcome in Resistant Cells |
| Upregulation of Serine Pathway Enzymes | Western Blot / qPCR: Analyze the protein and mRNA expression levels of PHGDH, PSAT1, and PSPH in your resistant cell line compared to the parental line. | Increased expression of one or more of these enzymes. |
| Increased Exogenous Serine/Glycine Uptake | Culture in Serine/Glycine-Depleted Media: Compare the viability of parental and resistant cells in media with and without serine and glycine, in the presence of this compound. | Resistant cells may show increased dependence on exogenous serine/glycine and greater sensitivity to this compound in depleted media. |
| Metabolic Reprogramming | Metabolomics/Seahorse Assay: Perform untargeted metabolomics or use a Seahorse XF Analyzer to compare the metabolic profiles (e.g., glycolysis, oxidative phosphorylation) of parental and resistant cells. | Altered levels of key metabolites or a shift in the ECAR/OCR ratio, indicating a switch in metabolic phenotype. |
| Enhanced Antioxidant Capacity | ROS and Glutathione Assays: Measure intracellular ROS levels (e.g., using DCFDA) and the ratio of reduced to oxidized glutathione (GSH/GSSG) in parental and resistant cells, with and without this compound treatment. | Lower basal ROS and/or a higher GSH/GSSG ratio in resistant cells, which is maintained upon this compound treatment. |
Issue 2: Unexpected Cellular Response to this compound
In some cases, the cellular response to this compound may be counterintuitive. For instance, one study found that inhibition of serine metabolism promoted resistance to cisplatin in gastric cancer.[15]
Potential Cause & Experimental Validation
| Potential Cause | Suggested Experiment | Expected Outcome |
| Chromatin Remodeling | Histone Modification Analysis: Perform Western blotting for histone marks, such as H3K4 trimethylation, in cells treated with this compound.[15] | Altered levels of specific histone modifications that could affect gene expression and drug sensitivity. |
| Off-Target Effects | PHGDH Knockout/Knockdown Controls: Compare the effect of this compound in wild-type cells versus cells where PHGDH has been knocked out or knocked down using CRISPR/Cas9 or shRNA. | If an effect of this compound persists in the absence of PHGDH, it is likely an off-target effect.[9][10] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol is adapted from standard methods for developing drug-resistant cell lines.[7][16][17][18]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (and a suitable vehicle control, e.g., DMSO)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50:
-
Plate the parental cells and treat with a range of this compound concentrations for 72-96 hours.
-
Measure cell viability to determine the IC50 value.
-
-
Continuous Exposure Method:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.
-
Continuously culture the cells, passaging as necessary. Maintain the drug pressure.
-
Once the cells are growing steadily, gradually increase the this compound concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Allow the cells to recover and resume normal proliferation at each new concentration before increasing it again. This process can take several months.
-
-
Pulse Exposure Method:
-
Treat the parental cells with a high concentration of this compound (e.g., IC50) for a short period (e.g., 24-48 hours).
-
Remove the drug-containing medium and allow the surviving cells to recover and repopulate in fresh, drug-free medium.
-
Repeat this cycle multiple times.
-
-
Confirmation of Resistance:
-
Periodically, perform a cell viability assay to determine the IC50 of the treated population compared to the parental cell line. A significant increase (typically >3-fold) in the IC50 indicates the development of resistance.
-
Once a stable resistant population is established, consider single-cell cloning to ensure a homogenous population.
-
Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC20 of the resistant line) to preserve the resistant phenotype.[17]
-
Protocol 2: Western Blot Analysis of Serine Pathway Enzymes
Materials:
-
Parental and this compound resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PHGDH, anti-PSAT1, anti-PSPH, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity and normalize to the loading control (GAPDH or β-actin).
Visualizations
Caption: this compound mechanism of action on the serine biosynthesis pathway.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PHGDH as a mechanism for resistance in metabolically-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming erlotinib resistance in EGFR mutation-positive lung adenocarcinomas through repression of phosphoglycerate dehydrogenase [thno.org]
- 9. mdc-berlin.de [mdc-berlin.de]
- 10. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Linking Serine/Glycine Metabolism to Radiotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. De Novo Serine Synthesis Is a Metabolic Vulnerability That Can Be Exploited to Overcome Sunitinib Resistance in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Serine Metabolism Promotes Resistance to Cisplatin in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Nct-503 Technical Support Center: Enhancing the Therapeutic Window
Welcome to the Nct-503 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in experiments and to offer strategies for improving its therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, reversible, and non-competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2][3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts 3-phosphoglycerate (B1209933) (derived from glycolysis) into 3-phosphohydroxypyruvate. By inhibiting PHGDH, this compound blocks the synthesis of serine, an amino acid crucial for cancer cell proliferation, nucleotide synthesis, and redox homeostasis.[4]
Q2: What are the known on-target and off-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of PHGDH, leading to reduced de novo serine synthesis. This can selectively inhibit the proliferation of cancer cells that have a high dependency on this pathway.[5] However, this compound has also been observed to have off-target effects. Notably, it can reroute glucose-derived carbons into the tricarboxylic acid (TCA) cycle, a metabolic shift that is independent of its PHGDH inhibitory activity.[6] This off-target effect can contribute to its anti-proliferative activity even in cells with low PHGDH expression.[6]
Q3: How can the therapeutic window of this compound be improved?
A3: Improving the therapeutic window of this compound, or the range between its effective therapeutic dose and its toxic dose, is a key challenge. Strategies to achieve this include:
-
Combination Therapies: Using this compound in conjunction with other targeted agents can create synergistic effects, allowing for lower, less toxic doses of each compound. Promising combinations include:
-
PKM2 Inhibitors: Co-administration with a pyruvate (B1213749) kinase M2 (PKM2) inhibitor has shown to synergistically suppress cancer cell proliferation and induce apoptosis.[7][8]
-
mTOR Inhibitors: Combining this compound with mTOR inhibitors can counteract the pro-survival signaling activated by PHGDH inhibition.[9][10]
-
Radiotherapy: this compound can act as a radiosensitizer, particularly in hypoxic conditions, enhancing the efficacy of radiation treatment.[11]
-
Chemotherapy: this compound has been shown to resensitize cancer cells to conventional chemotherapeutic agents like erlotinib (B232) and sorafenib.[12][13]
-
-
Dose Optimization: Careful titration of this compound dosage in preclinical models is crucial to identify the minimum effective dose that minimizes off-target toxicity.
-
Targeted Delivery Systems: While not yet extensively explored for this compound, novel drug delivery systems could potentially improve its therapeutic index by concentrating the drug at the tumor site and reducing systemic exposure.
Troubleshooting Guide
Issue 1: Inconsistent results in in vitro cell viability assays.
-
Question: My cell viability assays with this compound are showing high variability between experiments. What could be the cause?
-
Answer:
-
Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in culture medium.[3] Precipitates can lead to inconsistent effective concentrations.
-
Stability: Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Cell Line Dependency: The sensitivity of cell lines to this compound can vary significantly based on their dependence on the de novo serine synthesis pathway (i.e., their PHGDH expression levels).[5] Some cell lines may be inherently resistant. Confirm the PHGDH expression status of your cell lines.
-
Off-Target Effects: Remember that this compound can have anti-proliferative effects independent of PHGDH expression.[6] Consider this when interpreting results in low-PHGDH expressing cells.
-
Assay Duration: The cytotoxic effects of this compound may be time-dependent. Ensure your assay duration is sufficient to observe a significant effect.
-
Issue 2: Toxicity observed in in vivo animal studies.
-
Question: I am observing signs of toxicity in my mouse xenograft model when administering this compound. How can I mitigate this?
-
Answer:
-
Vehicle Formulation: The vehicle used to dissolve this compound for in vivo administration can itself cause toxicity. A commonly used and generally well-tolerated formulation is a mixture of ethanol, PEG300, and an aqueous solution of hydroxypropyl-β-cyclodextrin.[11] Careful preparation and administration of the vehicle control group are essential.
-
Dose and Administration Route: The reported in vivo doses of this compound are typically administered via intraperitoneal (i.p.) injection.[3] Ensure the dose is appropriate for your animal model and consider optimizing the dosing schedule (e.g., daily vs. every other day) to reduce cumulative toxicity.
-
Monitoring: Closely monitor the animals for signs of toxicity, such as weight loss, lethargy, and changes in behavior. If toxicity is observed, consider reducing the dose or adjusting the treatment schedule.
-
Issue 3: Difficulty in interpreting metabolic flux analysis data.
-
Question: My metabolic tracing experiments with 13C-glucose and this compound are showing unexpected results. How can I interpret these?
-
Answer:
-
On- and Off-Target Effects: this compound not only blocks the incorporation of glucose-derived carbons into serine (on-target) but also reroutes glucose-derived carbons into the TCA cycle (off-target).[6] This can lead to complex changes in the labeling patterns of TCA cycle intermediates.
-
Control for Off-Target Effects: To distinguish between on-target and off-target effects, consider using a PHGDH knockout cell line as a control. This will help to isolate the metabolic changes that are independent of PHGDH inhibition.
-
Time Course: The metabolic reprogramming induced by this compound can be dynamic. Performing a time-course experiment can provide insights into the kinetics of these changes.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PHGDH Status | IC50 / EC50 (µM) | Assay Type |
| MDA-MB-468 | Triple-Negative Breast Cancer | High | 8 | Cell Viability |
| MDA-MB-468 | Triple-Negative Breast Cancer | High | 2.3 | Serine Flux |
| BT-20 | Breast Cancer | High | 8-16 | Cell Viability |
| HCC70 | Breast Cancer | High | 8-16 | Cell Viability |
| HT1080 | Fibrosarcoma | High | 8-16 | Cell Viability |
| MT-3 | Melanoma | High | 8-16 | Cell Viability |
| MDA-MB-231 | Triple-Negative Breast Cancer | Low | ~50-100 | Cell Viability |
| A549 | Non-Small Cell Lung Cancer | Not specified | 16.44 | Cell Viability |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Value | Administration Route |
| Half-life (t½) | 2.5 hours | Intraperitoneal |
| Cmax | ~20 µM (in plasma) | Intraperitoneal |
| AUClast | 14,700 hr*ng/mL | Intraperitoneal |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
2. In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Prepare the this compound formulation for in vivo use. Administer this compound (e.g., 40 mg/kg) and a vehicle control to the mice via intraperitoneal injection according to the planned schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Visualizations
Caption: this compound inhibits PHGDH, the rate-limiting step in serine biosynthesis.
Caption: this compound exhibits both on-target and off-target anti-cancer effects.
Caption: Combining this compound with other therapies can improve its therapeutic window.
Caption: A typical workflow for preclinical evaluation of this compound.
References
- 1. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC [frontiersin.org]
- 8. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic compensation activates pro-survival mTORC1 signaling upon 3-phosphoglycerate dehydrogenase inhibition in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting one-carbon metabolism requires mTOR inhibition: a new therapeutic approach in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Phosphoglycerate Dehydrogenase Radiosensitizes Human Colorectal Cancer Cells under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of PHGDH Inhibitors: NCT-503 vs. CBR-5884
For researchers, scientists, and drug development professionals, the selection of a potent and reliable small molecule inhibitor is critical for advancing metabolic oncology research. This guide provides a comprehensive comparison of two widely used phosphoglycerate dehydrogenase (PHGDH) inhibitors, NCT-503 and CBR-5884, with a focus on their biochemical activity, cellular effects, and in vivo applicability, supported by experimental data and detailed protocols.
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway, a metabolic route often upregulated in cancer to support cell proliferation and redox homeostasis. Both this compound and CBR-5884 have emerged as valuable chemical probes to study the therapeutic potential of targeting this pathway. While both are non-competitive inhibitors of PHGDH, they exhibit key differences in their potency, cellular activity, and pharmacokinetic properties that are crucial for experimental design.
At a Glance: Key Performance Indicators
| Parameter | This compound | CBR-5884 | Reference |
| Target | Phosphoglycerate Dehydrogenase (PHGDH) | Phosphoglycerate Dehydrogenase (PHGDH) | [1][2] |
| Mechanism of Action | Non-competitive inhibitor with respect to 3-PG and NAD+ | Non-competitive inhibitor, disrupts PHGDH oligomerization | [3][4] |
| IC50 (in vitro) | ~2.5 µM | ~33 µM | [1][4] |
| Cellular Potency (EC50) | 8-16 µM in PHGDH-dependent cells | - | [3] |
| In Vivo Applicability | Effective in xenograft models | Unstable in mouse plasma, not suitable for in vivo studies | [5] |
| Selectivity | Inactive against a panel of other dehydrogenases | Selective for PHGDH over other dehydrogenases like LDH | [2][4] |
Delving into the Data: A Detailed Comparison
This compound demonstrates significantly higher potency in biochemical assays with an IC50 value of approximately 2.5 µM, compared to CBR-5884's IC50 of around 33 µM.[1][4] This translates to greater efficacy at lower concentrations in cellular assays. In PHGDH-dependent breast cancer cell lines such as MDA-MB-468, this compound exhibits an EC50 in the range of 8-16 µM for reducing cell viability.[3]
A critical differentiator for these two inhibitors is their in vivo utility. This compound has been successfully used in mouse xenograft models, where it has been shown to reduce the growth of PHGDH-dependent tumors.[3] In contrast, CBR-5884 is reported to be unstable in mouse plasma, limiting its application to in vitro studies.[5]
Both inhibitors are characterized as non-competitive, allosteric inhibitors of PHGDH.[3][4] CBR-5884 has been shown to disrupt the oligomerization state of the PHGDH enzyme.[4] this compound is also a non-competitive inhibitor with respect to both the substrate (3-phosphoglycerate) and the cofactor (NAD+).[3]
Visualizing the Science
PHGDH Inhibition and Downstream Effects
Caption: Inhibition of PHGDH by this compound and CBR-5884 blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in the de novo serine synthesis pathway, thereby impacting downstream processes crucial for cancer cell proliferation.
Experimental Workflow for Inhibitor Comparison
Caption: A typical experimental workflow for comparing PHGDH inhibitors, starting from in vitro enzyme kinetics to cellular assays and culminating in in vivo efficacy studies.
Experimental Protocols
In Vitro PHGDH Enzyme Inhibition Assay
Objective: To determine the IC50 value of the inhibitors against recombinant human PHGDH.
Materials:
-
Recombinant human PHGDH enzyme
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 0.1% BSA
-
Substrate: 3-phosphoglycerate (3-PG)
-
Cofactor: NAD+
-
Coupling enzyme: Diaphorase
-
Detection reagent: Resazurin
-
This compound and CBR-5884 dissolved in DMSO
Procedure:
-
Prepare a serial dilution of the inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, PHGDH enzyme, diaphorase, and the inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of 3-PG, NAD+, and resazurin.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence (Ex/Em = 530/590 nm) to determine the rate of NAD+ reduction.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Viability Assay
Objective: To assess the effect of the inhibitors on the proliferation of PHGDH-dependent and -independent cancer cell lines.
Materials:
-
PHGDH-dependent (e.g., MDA-MB-468) and -independent (e.g., MDA-MB-231) cancer cell lines
-
Complete cell culture medium
-
This compound and CBR-5884 dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitors or DMSO as a vehicle control.
-
Incubate the cells for 72-96 hours.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control and calculate the EC50 value.
In Vivo Xenograft Study (for this compound)
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
PHGDH-dependent cancer cells (e.g., MDA-MB-468)
-
This compound formulated for intraperitoneal (i.p.) injection (e.g., in a vehicle of 5% NMP, 15% Solutol HS 15, and 80% water)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle daily via i.p. injection at a predetermined dose.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Conclusion
Both this compound and CBR-5884 are valuable tools for probing the function of PHGDH in cancer metabolism. This compound stands out for its higher potency and, critically, its demonstrated utility in in vivo models, making it the inhibitor of choice for preclinical studies aiming to translate findings to a whole-animal context. CBR-5884, while less potent and not suitable for in vivo work, remains a useful compound for in vitro validation and mechanistic studies. The choice between these inhibitors will ultimately depend on the specific experimental needs and the biological questions being addressed. This guide provides the necessary data and protocols to make an informed decision and to design robust and reproducible experiments in the exciting field of cancer metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Nct-503 Inactive Control in Validating PHGDH Inhibition
A Guide for Researchers in Drug Development
In the quest for novel cancer therapeutics, targeting metabolic pathways essential for tumor growth has emerged as a promising strategy. One such target is the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), which catalyzes the first and rate-limiting step in the serine biosynthesis pathway. The small molecule inhibitor Nct-503 has been instrumental in elucidating the role of PHGDH in cancer biology. However, to ensure that the observed effects are genuinely due to the inhibition of PHGDH and not off-target activities, the use of a proper inactive control is paramount. This guide provides a comprehensive comparison of this compound with its validated inactive control, offering experimental data, detailed protocols, and visual aids to assist researchers in designing robust experiments.
Distinguishing On-Target Effects from Off-Target Artifacts
The ideal inactive control for this compound is a structurally similar molecule that does not inhibit PHGDH. A widely used and validated inactive analog of this compound features the replacement of the 4-trifluoromethyl substituent with a 4-pyridinyl group.[1] This subtle modification abrogates the inhibitory activity against PHGDH, making it an excellent tool for dissecting on-target versus off-target effects.
Recent studies have highlighted the importance of using such a control, as this compound has been shown to exert effects on cellular metabolism and proliferation that are independent of its PHGDH inhibitory action. For instance, this compound can reduce the viability of cancer cells with low or no PHGDH expression and can alter the carbon flow into the tricarboxylic acid (TCA) cycle, indicating the presence of off-target activities.[2][3][4][5] The use of the inactive control allows researchers to confidently attribute observed phenotypes to the specific inhibition of PHGDH.
Comparative Efficacy: this compound vs. Inactive Control
The following tables summarize the quantitative data from various studies, highlighting the differential effects of this compound and its inactive control on enzyme activity, cell proliferation, and in vivo tumor growth.
Table 1: In Vitro Enzyme Inhibition and Cellular Potency
| Compound | Target | IC50 (µM) | Cell Line | EC50 (µM) |
| This compound | PHGDH | 2.5[6] | MDA-MB-468 (PHGDH-dependent) | 8[6] |
| This compound Inactive Control | PHGDH | No activity reported | MDA-MB-468 | No significant effect |
| This compound | PHGDH | Not Applicable | BE(2)-C (High PHGDH) | Significant reduction in viability[2][3] |
| This compound Inactive Control | PHGDH | Not Applicable | BE(2)-C (High PHGDH) | No significant effect[2][3] |
| This compound | PHGDH | Not Applicable | SH-EP (Low PHGDH) | Significant reduction in viability[2][3] |
| This compound Inactive Control | PHGDH | Not Applicable | SH-EP (Low PHGDH) | No significant effect[2][3] |
Table 2: In Vivo Anti-Tumor Activity in Xenograft Models
| Treatment | Tumor Model | Effect on Tumor Growth | Reference |
| This compound | MDA-MB-468 (PHGDH-dependent) | Significant reduction in tumor volume and weight | [7] |
| Vehicle Control | MDA-MB-468 (PHGDH-dependent) | Progressive tumor growth | [7] |
| This compound | HIF2α-KO-SU-R-786-o (ccRCC) | Significant suppression of tumor growth | [8] |
| Vehicle Control | HIF2α-KO-SU-R-786-o (ccRCC) | Progressive tumor growth | [8] |
Visualizing the Serine Biosynthesis Pathway and this compound's Mechanism of Action
To provide a clearer understanding of the biological context, the following diagrams illustrate the serine biosynthesis pathway and the experimental workflow for validating the on-target effects of this compound.
Caption: The serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.
Experimental Protocols for Robust Validation
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.
1. Cell Viability Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or the inactive control (e.g., 0.1 to 100 µM) for 72-96 hours.[2][3] Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Use a resazurin-based assay (e.g., CellTiter-Blue) or a crystal violet staining assay to determine cell viability.
-
Data Analysis: Normalize the data to the vehicle control and calculate the EC50 values using a non-linear regression model.
2. In Vivo Xenograft Studies
-
Animal Models: Use immunodeficient mice (e.g., NOD-SCID) for tumor xenografts.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MDA-MB-468 cells) into the flank of each mouse.
-
Treatment Regimen: Once tumors are palpable, randomize mice into treatment groups (e.g., vehicle control, this compound at 40 mg/kg daily via intraperitoneal injection).[7]
-
Tumor Measurement: Measure tumor volume regularly using calipers (Volume = 0.5 x length x width^2).
-
Endpoint Analysis: At the end of the study, excise tumors and measure their weight. Perform histological analysis (e.g., H&E staining, Ki-67 staining for proliferation) to assess tumor characteristics.
3. Metabolic Flux Analysis using Stable Isotope Tracing
-
Cell Culture: Culture cells in media containing a stable isotope-labeled nutrient, such as [U-13C]-glucose.
-
Compound Treatment: Treat cells with this compound or the inactive control at a specified concentration and duration.
-
Metabolite Extraction: Quench cellular metabolism and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the isotopic enrichment of serine, glycine, and other relevant metabolites using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the fractional contribution of the labeled nutrient to the metabolite pools to determine the effect of the compounds on metabolic fluxes.
Caption: A logical workflow for validating the on-target effects of this compound.
Comparison with Other PHGDH Inhibitors
While this compound and its inactive control are valuable tools, other PHGDH inhibitors with different mechanisms of action are also available.
Table 3: Comparison of PHGDH Inhibitors
| Inhibitor | Mechanism of Action | Key Characteristics | Reference |
| This compound | Non-competitive inhibitor | Good in vivo properties | [7] |
| CBR-5884 | Covalent inhibitor, disrupts oligomerization | Potent but unstable in mouse plasma | [8][9] |
| BI-4924 | Competitive inhibitor | High potency | [9] |
| PKUMDL-WQ-2201 | Allosteric inhibitor | Potent in vitro and in vivo activity | [9] |
The choice of inhibitor and control should be carefully considered based on the specific research question and experimental system.
Conclusion
The rigorous use of a well-validated inactive control, such as the 4-pyridinyl analog of this compound, is indispensable for accurately interpreting experimental results and confidently attributing biological effects to the inhibition of PHGDH. By employing the comparative data, detailed protocols, and visual guides presented here, researchers can design more robust experiments, leading to a deeper understanding of the role of serine metabolism in disease and accelerating the development of effective targeted therapies. The evidence of off-target effects for this compound underscores the critical importance of including appropriate negative controls in all stages of drug discovery and validation.
References
- 1. Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Validating Nct-503 On-Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target engagement of Nct-503, a known inhibitor of phosphoglycerate dehydrogenase (PHGDH), within a cellular context. We will explore experimental approaches, compare this compound to alternative PHGDH inhibitors, and provide detailed protocols to assist in experimental design.
Introduction to this compound and PHGDH
This compound is a small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2] This pathway is a critical metabolic hub, providing precursors for the synthesis of amino acids, nucleotides, and lipids, and is often upregulated in cancer cells to support their high proliferative rate.[1][3] Validating that a compound like this compound directly interacts with its intended target, PHGDH, within the complex cellular environment is a crucial step in drug development to ensure its mechanism of action and to interpret cellular phenotypes accurately.
Comparative Analysis of PHGDH Inhibitors
Several small molecule inhibitors targeting PHGDH have been developed. This section compares this compound with other notable inhibitors based on their biochemical potency and cellular effects.
| Compound | Target | IC50 (Enzymatic) | Cellular EC50 | Notes |
| This compound | PHGDH | 2.5 µM[4] | 8–16 µM (PHGDH-dependent cell lines)[5] | Non-competitive inhibitor with respect to 3-PG and NAD+.[5] |
| CBR-5884 | PHGDH | Not specified in provided abstracts | Generally more potent than this compound in some cell lines[2] | Disrupts the oligomerization of PHGDH subunits.[2] |
| PKUMDL-WQ-2101 | PHGDH | 28.1 ± 1.3 µM[6] | < 10 µM (in serine-replete media)[6] | Allosteric inhibitor.[6] |
| Withangulatin A | PHGDH | Not specified in provided abstracts | Not specified in provided abstracts | Covalent inhibitor.[3][7] |
Experimental Validation of On-Target Engagement
Several robust methods can be employed to confirm the direct binding of this compound to PHGDH in cells. This section details the protocols for key assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
References
- 1. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting phosphoglycerate dehydrogenase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Small Molecule Inhibitors of PHGDH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of alternative small molecule inhibitors targeting 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a key enzyme in the de novo serine biosynthesis pathway. Upregulation of PHGDH is a metabolic hallmark of various cancers, making it a compelling target for therapeutic intervention. This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows to support your research and drug development efforts.
Performance Comparison of PHGDH Inhibitors
The following table summarizes the biochemical and cellular potency of several small molecule inhibitors of PHGDH. These compounds represent diverse chemical scaffolds and modes of action, offering a range of tools for studying PHGDH biology and potential therapeutic development.
| Inhibitor | Chemical Class | In Vitro IC50 (µM) | Cell-Based EC50 (µM) | Cell Line(s) | Mode of Inhibition | Citation(s) |
| CBR-5884 | Thiophene Derivative | 33 ± 12 | ~30 (serine synthesis inhibition) | Melanoma, Breast Cancer | Non-competitive | |
| NCT-503 | Piperazine-1-carbothioamide | 2.5 ± 0.6 | 8 - 16 | MDA-MB-468, BT-20, HCC70, HT1080, MT-3 | Non-competitive with respect to 3-PG and NAD+ | |
| BI-4924 | Not Specified | 0.003 | 2.2 (serine biosynthesis inhibition) | Not Specified | NADH/NAD+-competitive | |
| WQ-2101 | Not Specified | 34.8 | 7.7 - 10.8 | MDA-MB-468, HCC70 | Allosteric, non-NAD+-competing | |
| Oridonin | ent-kaurane Diterpenoid | 0.48 ± 0.02 | 2.49 ± 0.21 | Not Specified | Not Specified |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the biological context and experimental approaches, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
In Vitro PHGDH Enzyme Activity Assay (Coupled Assay)
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which is coupled to the reduction of a reporter molecule.
Materials:
-
Recombinant human PHGDH enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 0.5 mM EDTA
-
3-Phosphoglycerate (3-PG), substrate
-
Nicotinamide adenine (B156593) dinucleotide (NAD+), cofactor
-
Diaphorase
-
Resazurin (B115843) (or other suitable colorimetric/fluorometric substrate for diaphorase)
-
Small molecule inhibitors dissolved in DMSO
-
384-well or 96-well microplates
Procedure:
-
Reagent Preparation: Prepare a master mix containing recombinant human PHGDH, 3-PG, NAD+, diaphorase, and resazurin in the assay buffer. The final concentrations of each component should be optimized for linear reaction kinetics.
-
Compound Plating: Dispense the small molecule inhibitors at various concentrations into the microplate wells. Include appropriate controls (e.g., DMSO vehicle for 100% activity and a known inhibitor for 0% activity).
-
Enzyme Reaction Initiation: Add the enzyme master mix to the wells containing the compounds to start the reaction.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 30-60 minutes), protecting from light if using a fluorescent readout.
-
Signal Detection: Measure the fluorescence (e.g., Ex/Em ~560/590 nm for resorufin) or absorbance using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC50 values by fitting the dose-response data to a suitable model (e.g., four-parameter logistic equation).
Cellular Serine Synthesis Assay (¹³C-Glucose Tracing)
This method quantifies the rate of de novo serine synthesis in cells by tracing the incorporation of heavy isotopes from labeled glucose into serine.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium (e.g., DMEM) lacking glucose and serine
-
[U-¹³C₆]-Glucose (uniformly labeled with ¹³C)
-
Dialyzed fetal bovine serum (dFBS)
-
Small molecule inhibitors dissolved in DMSO
-
Methanol, water, and chloroform (B151607) for metabolite extraction
-
LC-MS/MS instrument
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with the small molecule inhibitors at desired concentrations for a specified duration.
-
Isotope Labeling: Replace the culture medium with fresh medium containing [U-¹³C₆]-glucose, dFBS, and the inhibitors. The standard glucose is replaced with the labeled glucose.
-
Metabolite Extraction: After an appropriate incubation time (e.g., 6-24 hours), wash the cells with ice-cold saline and quench the metabolism by adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.
-
Phase Separation: Add water and chloroform to the extract to separate the polar and nonpolar metabolites. The polar phase containing amino acids is collected.
-
LC-MS/MS Analysis: Analyze the polar metabolite extracts using LC-MS/MS to measure the abundance of different isotopologues of serine (M+1, M+2, M+3).
-
Data Analysis: Calculate the fractional contribution of glucose to serine synthesis by determining the percentage of labeled serine relative to the total serine pool. Compare the fractional contribution in inhibitor-treated cells to that in vehicle-treated control cells to determine the extent of inhibition of de novo serine synthesis.
Cross-Validation of Nct-503 with Genetic Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor Nct-503 with genetic knockdown of its primary target, phosphoglycerate dehydrogenase (PHGDH). This analysis is supported by experimental data to facilitate informed decisions in research and development.
This compound is a small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] This pathway is often upregulated in cancer cells to support their high proliferation rates and biosynthetic needs.[4][5] Cross-validation of this compound's effects with genetic knockdown techniques, such as CRISPR-Cas9, provides a robust method to assess its on-target specificity and potential off-target activities.[2][6][7]
Comparative Analysis of Phenotypic Effects
The following tables summarize the quantitative effects of this compound treatment versus genetic knockdown of PHGDH on various cancer cell lines.
Table 1: Effect on Cell Viability and Proliferation
| Cell Line | Treatment | Concentration/ Method | Effect on Viability/Proliferation | Reference |
| MDA-MB-468 (Breast Cancer) | This compound | 10 µM | Decreased viability | [6] |
| MDA-MB-468 (Breast Cancer) | PHGDH Knockdown (shRNA) | - | Decreased viability | [4] |
| Neuroblastoma Cell Lines (BE(2)-C, Kelly, SH-EP, SK-N-AS) | This compound | 10 µM | Reduced proliferation (20-50% reduction) | [2] |
| Neuroblastoma Cell Lines (BE(2)-C) | PHGDH Knockout (CRISPR-Cas9) | - | No significant effect on proliferation | [2] |
| Multiple Myeloma Cell Lines | This compound | IC50 values varied | Sensitive to inhibition | [3] |
| Multiple Myeloma Cell Lines | PHGDH Knockdown | - | Increased sensitivity to bortezomib | [3] |
| Colorectal Cancer Cells (HCT116, DLD-1) | This compound | Non-toxic doses | Radiosensitizing effect under hypoxia | [8] |
Note: The effects of this compound on neuroblastoma cell proliferation appear to be independent of PHGDH expression levels, suggesting potential off-target effects.[2]
Table 2: Metabolic Effects
| Cell Line | Treatment | Effect on Metabolism | Reference |
| MDA-MB-468 | This compound (10 µM) | Reduced incorporation of glucose-derived carbons into serine. | [6] |
| MDA-MB-468 | This compound (10 µM) | Increased synthesis of serine from glycine (B1666218) (futile cycle). | [1] |
| Neuroblastoma Cell Lines | This compound (10 µM) | Strongly reduced synthesis of glucose-derived citrate (B86180), independent of PHGDH expression. | [2][9] |
| Neuroblastoma Cell Lines | PHGDH Knockout (CRISPR-Cas9) | Did not affect incorporation of glucose-derived carbons into citrate. | [2] |
| Colorectal Cancer Cells | This compound | Reduced cellular respiration and ATP production. | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for cross-validation studies.
Caption: The serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.
Caption: A generalized workflow for cross-validating the effects of this compound with genetic knockdown.
Detailed Experimental Protocols
Cell Viability/Proliferation Assay (MTS Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound or a vehicle control (e.g., DMSO). For genetic knockdown experiments, cells with PHGDH knockout and wild-type controls are seeded.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for PHGDH Expression
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PHGDH overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Stable Isotope-Resolved Metabolomics (SIRM)
-
Cell Culture: Culture cells in media containing a stable isotope-labeled nutrient, such as U-13C-glucose.
-
Treatment: Treat the cells with this compound or vehicle control for a specified period.
-
Metabolite Extraction: Quench cellular metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the incorporation of the stable isotope into downstream metabolites like serine and citrate.
-
Data Analysis: Analyze the mass isotopomer distributions to quantify the flux through specific metabolic pathways.
Conclusion
Cross-validation studies reveal that while this compound effectively inhibits its primary target, PHGDH, and recapitulates some of the phenotypic effects of genetic knockdown, it also exhibits off-target effects, particularly in neuroblastoma cell lines.[2] The reduction of glucose-derived citrate synthesis by this compound, independent of PHGDH expression, highlights a potential secondary mechanism of action or off-target activity that warrants further investigation.[2][9] For researchers utilizing this compound, it is crucial to consider these findings and employ appropriate genetic controls to dissect the on-target versus off-target effects in their specific experimental systems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting phosphoglycerate dehydrogenase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of NCT-503: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of NCT-503, a potent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). Adherence to these guidelines is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the known hazards associated with this compound and to take appropriate safety measures. The following table summarizes key safety information derived from available Safety Data Sheets (SDS).
| Parameter | Information | Source |
| Physical State | Solid powder, white to beige in color. | Sigma-Aldrich |
| Known Hazards | Causes skin irritation. May cause serious eye irritation. May cause respiratory irritation. | Sigma-Aldrich[1], Cayman Chemical[2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. | Sigma-Aldrich[1], MedchemExpress[3] |
| In case of Exposure | Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | Sigma-Aldrich[1], MedchemExpress[3] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | Sigma-Aldrich[1], MedchemExpress[3] |
Step-by-Step Disposal Protocol for this compound
Currently, there are no publicly available and validated protocols for the chemical neutralization or degradation of this compound into non-hazardous components. Therefore, the standard and required method of disposal is to treat it as hazardous chemical waste.
Experimental Protocol: Hazardous Chemical Waste Disposal
Objective: To safely and compliantly dispose of this compound solid waste, contaminated labware, and solutions.
Materials:
-
This compound waste (solid, solutions, or contaminated materials)
-
Appropriate, labeled, and sealed hazardous waste container
-
Personal Protective Equipment (PPE) as specified above
-
Chemical fume hood
Procedure:
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Keep this compound in its original container if possible.[1]
-
-
Packaging Solid Waste:
-
Carefully transfer any solid this compound waste into a designated hazardous waste container.
-
Avoid generating dust. If there is a risk of dust, perform this task within a chemical fume hood.[1]
-
-
Packaging Liquid Waste:
-
Aqueous or solvent-based solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Disposal of Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated hazardous waste bag or container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) in a chemical fume hood. The rinsate must be collected as hazardous waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
-
Arranging for Pickup:
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the compound.
References
Personal protective equipment for handling Nct-503
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides essential safety and logistical information for handling the small molecule inhibitor Nct-503. As a potent research chemical with cytotoxic properties observed in cancer cell studies, this compound must be handled with appropriate caution to minimize exposure and ensure a safe laboratory environment. The following guidelines are based on best practices for handling cytotoxic and hazardous compounds in a research setting.
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, a comprehensive PPE strategy is mandatory when handling this compound in both powder and solution form. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with nitrile gloves is recommended. Gloves should be powder-free and have a suitable thickness for handling chemicals. Regularly inspect gloves for any signs of degradation or puncture and change them immediately if compromised. |
| Body Protection | Lab Coat/Gown | A disposable, back-closing gown made of a low-permeability fabric should be worn.[1] Cuffed sleeves are recommended to provide a barrier with inner gloves. |
| Eye Protection | Safety Goggles/Glasses | Chemical splash goggles or safety glasses with side shields are required to protect against splashes and aerosols. |
| Respiratory Protection | Facemask/Respirator | When handling the powder form of this compound, especially when weighing, a fit-tested N95 respirator or a higher level of respiratory protection should be used to prevent inhalation of fine particles.[2] A surgical mask should be worn at a minimum when there is a risk of splashes. |
Operational Plan: Handling and Solution Preparation
Adherence to a strict operational plan is crucial for the safe handling of this compound. The following step-by-step guidance covers the entire workflow from receiving the compound to its use in experiments.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refer to the supplier's recommendations, which are typically -20°C for up to one year or -80°C for up to two years for the solid form.[3] Solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[4]
Weighing the Compound
Handling the powder form of this compound poses the highest risk of aerosolization and exposure.
-
Designated Area: All weighing activities must be conducted in a designated area within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[5]
-
Tare Method: To minimize the time the powder is exposed, use the tare method:
-
Place a tared weigh boat or vial on the analytical balance.
-
Carefully add the this compound powder to the container inside the fume hood.
-
Securely cap the container before removing it from the fume hood for final weighing.[5]
-
-
Static Control: Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering due to static electricity.
-
Cleanup: Use disposable tools (e.g., spatulas) and clean the weighing area and balance thoroughly after each use with a suitable solvent (e.g., 70% ethanol) and a disposable absorbent material.
Solution Preparation
In Vitro Studies (DMSO Stock Solution)
This compound is soluble in DMSO.[4]
-
Solvent: Use anhydrous, high-purity DMSO to prepare the stock solution.
-
Procedure:
-
In a chemical fume hood, add the appropriate volume of DMSO to the vial containing the pre-weighed this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex until the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
-
Working Solution: Prepare working solutions by diluting the DMSO stock in the appropriate cell culture medium. It is crucial to ensure the final concentration of DMSO in the cell culture is non-toxic (typically below 0.5%).[4]
In Vivo Studies
For animal studies, this compound has been formulated in various vehicles.
Example Formulation 1: A common vehicle for intraperitoneal (IP) administration is a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline[6]
Example Formulation 2: Another reported vehicle for IP injection consists of:
-
5% Ethanol
-
35% PEG300
-
60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution[7]
Preparation Protocol (General):
-
Prepare the vehicle components separately.
-
In a sterile tube, dissolve the required amount of this compound in the organic solvent component first (e.g., DMSO or ethanol).
-
Sequentially add the other vehicle components while vortexing to ensure a homogenous suspension.
-
The final formulation should be prepared fresh before each use.
Disposal Plan
All materials contaminated with this compound must be treated as cytotoxic chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns, masks), weigh boats, and other disposable lab supplies should be collected in a designated, clearly labeled, leak-proof container for cytotoxic waste.[8][9] |
| Liquid Waste | Unused this compound solutions and contaminated solvents should be collected in a labeled, sealed, and chemical-resistant waste container. Do not mix with other chemical waste streams unless permitted by your institution's waste management plan. |
| Sharps | Needles and syringes used for administering this compound solutions must be disposed of in a designated sharps container for cytotoxic waste.[9] |
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A recommended procedure is to wipe the surfaces with a detergent solution followed by 70% ethanol.[10][11]
Experimental Workflow Diagram
The following diagram illustrates the key stages and safety considerations in the handling of this compound.
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehso.emory.edu [ehso.emory.edu]
- 10. gerpac.eu [gerpac.eu]
- 11. researchgate.net [researchgate.net]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
